Dexamethasone sodium phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-FCJDYXGNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047429 | |
| Record name | Dexamethasone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2392-39-4 | |
| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dexamethasone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Dexamethasone Sodium Phosphate
Glucocorticoid Receptor (GR) Binding and Activation
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex. ashpublications.orgahajournals.org This complex includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins like FK506-binding protein 51 (FKBP51) and FKBP52. ahajournals.orgarvojournals.orgnih.gov These chaperone proteins maintain the receptor in a conformation that is competent for high-affinity ligand binding. nih.gov
Dexamethasone (B1670325), being a lipophilic molecule, diffuses across the cell membrane and binds to the GR within the cytoplasm. pharmgkb.org This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated chaperone proteins. nih.gov
GR Translocation and Nuclear Interaction
The dissociation of the chaperone complex exposes a nuclear localization signal on the glucocorticoid receptor. physiology.org This allows the activated ligand-receptor complex to translocate from the cytoplasm into the nucleus. ashpublications.orgpharmgkb.orgphysiology.org This nuclear translocation is a critical step, as it enables the GR to interact with DNA and other nuclear proteins to modulate gene expression. ashpublications.orgresearchgate.net Studies have shown that dexamethasone treatment induces a significant increase in the nuclear concentration of GR. physiology.orgnih.gov The process is rapid, with GR able to alter the transcription of target genes within hours of dexamethasone exposure. physiology.org
Table 1: Key Proteins in Glucocorticoid Receptor Complex and Translocation
| Protein | Role in GR Pathway | Reference |
|---|---|---|
| Glucocorticoid Receptor (GR) | Binds dexamethasone; acts as a ligand-activated transcription factor. | ashpublications.org |
| Hsp90 (Heat Shock Protein 90) | Chaperone protein that maintains GR in a ligand-receptive state in the cytoplasm. | ahajournals.orgarvojournals.org |
| Hsp70 (Heat Shock Protein 70) | Part of the chaperone complex that regulates GR function. | ahajournals.org |
| FKBP51/FKBP52 | Immunophilins in the chaperone complex that influence GR's ligand binding and nuclear transport. | arvojournals.org |
| Dynein | Motor protein potentially involved in the retrograde transport of the GR complex towards the nucleus. | arvojournals.org |
Ligand-Binding Domain Interactions
The binding of dexamethasone occurs within a specific pocket of the GR known as the ligand-binding domain (LBD). nih.govresearchgate.net The high affinity and specificity of this interaction are dictated by a series of precise molecular contacts. Structural analyses have revealed that dexamethasone is held within the hydrophobic core of the LBD through hydrogen bonds and hydrophobic interactions. oup.comrcsb.org For instance, specific amino acid residues, such as Tyrosine 735, interact with the D-ring of the dexamethasone molecule. oup.com Other key residues within the LBD are also crucial for stabilizing the ligand and for the subsequent transactivation activity of the receptor. researchgate.net The structure of the ligand itself is very similar to the endogenous glucocorticoid cortisol, allowing it to fit snugly within the receptor's binding pocket. rcsb.org
Genomic Mechanisms of Action
Once inside the nucleus, the dexamethasone-GR complex modulates the expression of target genes through two primary genomic mechanisms: transactivation and transrepression. pharmgkb.orgplos.orgersnet.org These actions account for the majority of the anti-inflammatory and immunosuppressive effects of the drug.
Transactivation of Glucocorticoid-Responsive Genes
In the mechanism of transactivation, the activated GR typically forms a homodimer (a complex of two identical GR units). mdpi.com This GR dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. pharmgkb.orgmdpi.com The binding of the GR dimer to GREs leads to the recruitment of co-activator proteins and the general transcriptional machinery, resulting in an increase in the transcription of these genes. rcsb.org
This process upregulates the production of anti-inflammatory proteins. ersnet.orgpatsnap.com A key example is the transactivation of the gene for Annexin (B1180172) A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comefda.gov.et Other transactivated genes include those for anti-inflammatory cytokines like Interleukin-10 (IL-10) and proteins that inhibit inflammatory signaling pathways, such as Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1). ersnet.orgdrugbank.com
Table 2: Examples of Genes Transactivated by Dexamethasone-GR Complex
| Gene | Protein Product | Function | Reference |
|---|---|---|---|
| TSC22D3 | Glucocorticoid-Induced Leucine Zipper (GILZ) | Inhibits inflammatory pathways (e.g., NF-κB, AP-1). | researchgate.net |
| NFKBIA | IκBα (Inhibitor of NF-κB Alpha) | Sequesters NF-κB in the cytoplasm, preventing its pro-inflammatory action. | researchgate.netplos.org |
| ANXA1 | Annexin A1 (Lipocortin-1) | Inhibits phospholipase A2, reducing production of prostaglandins and leukotrienes. | patsnap.com |
| DUSP1 | Dual Specificity Phosphatase 1 (MKP-1) | Dephosphorylates and inactivates MAP kinases, inhibiting inflammatory signaling. | ersnet.org |
| IL-10 | Interleukin-10 | An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines. | drugbank.com |
Transrepression of Pro-inflammatory Gene Expression
Perhaps more critical to its anti-inflammatory effects is the ability of the dexamethasone-GR complex to repress the expression of pro-inflammatory genes. plos.orgersnet.org This mechanism, known as transrepression, does not necessarily involve the direct binding of the GR to DNA. Instead, it relies on protein-protein interactions. plos.orgconicet.gov.ar
The primary mechanism of transrepression involves the interference of the activated GR with the activity of other key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). plos.orgpatsnap.compnas.org These transcription factors are master regulators of the inflammatory response, driving the expression of numerous inflammatory mediators. patsnap.com
The activated GR can inhibit NF-κB and AP-1 in several ways:
Direct Tethering: The GR monomer can directly bind to NF-κB or AP-1 proteins. plos.org This "tethering" prevents these transcription factors from binding effectively to their own DNA response elements, thereby blocking the transcription of genes for pro-inflammatory cytokines (like TNF-α, IL-1, IL-6), chemokines, and adhesion molecules. patsnap.comconicet.gov.ar
Co-activator Competition: Both GR and other transcription factors like NF-κB require a limited pool of co-activator proteins (such as CBP/p300) to initiate transcription. pnas.org The activated GR can compete for these essential co-activators, effectively sequestering them and making them unavailable for NF-κB or AP-1, which leads to the repression of their target genes. plos.org
Induction of Inhibitory Proteins: As mentioned in transactivation, GR can increase the synthesis of IκBα, the natural inhibitor of NF-κB. researchgate.netplos.org By upregulating IκBα, GR promotes the sequestration of NF-κB in the cytoplasm, further preventing its pro-inflammatory actions in the nucleus. patsnap.com
This multifaceted repression of NF-κB and AP-1 signaling pathways is a cornerstone of the powerful anti-inflammatory and immunosuppressive effects of dexamethasone sodium phosphate (B84403). plos.orgpatsnap.com
Table 3: Examples of Pro-inflammatory Genes Repressed by Dexamethasone
| Gene | Protein Product | Function | Reference |
|---|---|---|---|
| IL-1, IL-6, TNF-α | Pro-inflammatory Cytokines | Mediate and amplify the inflammatory response. | patsnap.com |
| IL-8 (CXCL8) | Chemokine | Attracts neutrophils to the site of inflammation. | conicet.gov.ar |
| GM-CSF (CSF2) | Colony-Stimulating Factor | Stimulates the production and differentiation of granulocytes and macrophages. | conicet.gov.ar |
| COX-2 (PTGS2) | Cyclooxygenase-2 | Enzyme involved in the synthesis of inflammatory prostaglandins. | conicet.gov.ar |
| MMP13 | Matrix Metalloproteinase 13 | Degrades extracellular matrix, involved in tissue remodeling during inflammation. | pnas.org |
Compound Names Mentioned in this Article
Modulation of Chromatin Structure
Dexamethasone sodium phosphate, after its conversion to the active form dexamethasone, exerts significant influence over gene expression by modulating chromatin structure. This process is primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. oup.com Upon binding with dexamethasone, the GR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as glucocorticoid response elements (GREs). oup.com
The binding of the GR-dexamethasone complex to GREs initiates the recruitment of a suite of co-regulator proteins and enzymes that modify chromatin. oup.com This complex has the ability to reorganize the chromatin structure, rendering it either more accessible or less accessible to the transcriptional machinery. oup.com For instance, to activate gene transcription, the GR complex can recruit histone acetyltransferases (HATs), enzymes that acetylate histone proteins. oup.comresearchgate.net Histone acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and creating a more relaxed chromatin state (euchromatin) that is permissive for transcription. researchgate.net Conversely, to repress gene expression, the GR can recruit histone deacetylases (HDACs), which remove acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional silencing. oup.comresearchgate.net Through these mechanisms, dexamethasone directly participates in the architectural remodeling of chromatin to control the expression of target genes.
Impact on Cellular Signaling Pathways
This compound significantly alters intracellular signaling cascades, thereby influencing a wide array of cellular processes from inflammation to programmed cell death (apoptosis). Its effects are often mediated through the modulation of key enzyme families, such as kinases, and by regulating the expression and activity of proteins central to apoptotic pathways.
Regulation of Apoptosis-Related Proteins (e.g., caspase-3, Bax, Bcl-2)
Dexamethasone has a profound, though cell-type dependent, impact on apoptosis by regulating key proteins in the Bcl-2 family and the caspase cascade. haematologica.orgnih.gov
In lymphoid malignancies such as acute lymphoblastic leukemia (ALL), dexamethasone acts as a pro-apoptotic agent. haematologica.orgnih.gov It induces apoptosis through the mitochondrial pathway by altering the balance of pro- and anti-apoptotic Bcl-2 family members. haematologica.org Studies on ALL cell lines show that dexamethasone treatment leads to a significant downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. haematologica.orgnih.gov Concurrently, it triggers the activation of the pro-apoptotic proteins Bak and Bax. haematologica.orgnih.gov This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade. haematologica.org Specifically, early activation of caspase-2 and caspase-3 is observed following dexamethasone exposure in sensitive ALL cells. haematologica.orgnih.gov
Conversely, in other cellular contexts, dexamethasone can exert anti-apoptotic effects. For example, in certain breast cancer cells, it can protect against TNF-α-induced apoptosis by preventing the downregulation of inhibitor of apoptosis proteins (IAPs), which are crucial for blocking caspase activity. nih.gov
Table 2: Regulation of Apoptosis-Related Proteins by Dexamethasone in ALL Cells
This table summarizes the typical changes in the expression and activation status of key apoptosis-regulating proteins in dexamethasone-sensitive ALL cells following treatment.
| Protein Family | Protein | Effect of Dexamethasone | Outcome |
| Anti-Apoptotic | Bcl-2 | Down-regulated | Promotes Apoptosis |
| Bcl-xL | Down-regulated | Promotes Apoptosis | |
| Pro-Apoptotic | Bax | Activated | Promotes Apoptosis |
| Bak | Activated | Promotes Apoptosis | |
| Executioner Caspases | Caspase-3 | Activated | Executes Apoptosis |
| Initiator Caspases | Caspase-2 | Activated | Initiates Apoptosis |
Data based on findings reported in research studies. haematologica.orgnih.gov
Epigenetic Modifications Induced by this compound
Dexamethasone induces significant epigenetic alterations beyond the direct histone modifications at specific gene promoters. oup.comnih.gov These changes can have lasting effects on gene expression profiles. oup.com The primary epigenetic modifications involve changes in DNA methylation patterns and the expression of the enzymes that control them. nih.govnih.govresearchgate.net
Studies in human retinal pigment epithelial (RPE) cells have shown that treatment with dexamethasone leads to global DNA hypomethylation, meaning a widespread reduction in the level of 5-methylcytosine (B146107) (5mC). nih.gov This effect is associated with aberrant expression of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation marks. nih.govnih.gov Specifically, the expression of DNMT3A was found to be significantly reduced. nih.gov Furthermore, dexamethasone exposure can directly inhibit the enzymatic activity of DNMTs. nih.govresearchgate.net
In addition to hypomethylation, dexamethasone treatment can also cause global DNA hyper-hydroxymethylation, an increase in 5-hydroxymethylcytosine (B124674) (5hmC). nih.govresearchgate.net This is linked to changes in the expression of ten-eleven translocation (TET) enzymes, which are responsible for oxidizing 5mC to 5hmC as the first step in active DNA demethylation. nih.govnih.gov These findings indicate that dexamethasone interferes with the dynamic machinery of DNA methylation, leading to a remodeled epigenetic landscape that can contribute to its therapeutic effects and long-term consequences. oup.comnih.gov
Table 3: Dexamethasone-Induced Epigenetic Changes in ARPE-19 Cells
This table presents the quantitative changes in global DNA methylation and hydroxymethylation in ARPE-19 cells after 48 hours of exposure to different concentrations of dexamethasone.
| Dexamethasone Concentration | Change in Global DNA Methylation (5mC) | Change in Global DNA Hydroxymethylation (5hmC) |
| 1.0 mg/ml | ~21% reduction | ~41% increase |
| 2.0 mg/ml | ~42% reduction | ~2.1-fold increase |
Data derived from studies on human retinal pigment epithelial cells. nih.gov
Pharmacological Research on Dexamethasone Sodium Phosphate
Pharmacodynamics Studiesopendentistryjournal.comstarship.org.nzwikipedia.orgnih.govnih.govaustinpublishinggroup.comahajournals.orgpatsnap.comnih.gov
The pharmacodynamics of dexamethasone (B1670325) sodium phosphate (B84403) are multifaceted, primarily revolving around its action as a glucocorticoid receptor agonist. wikipedia.org This interaction triggers a cascade of cellular and molecular events that culminate in its therapeutic effects. The biological half-life of dexamethasone is between 36 and 54 hours, allowing for a prolonged duration of action. starship.org.nz
Effects on Immune Responses and Inflammatory Mediatorswho.intstarship.org.nzwikipedia.orgnih.govnih.gov
Dexamethasone sodium phosphate profoundly modulates the body's immune and inflammatory responses. webmd.compediatriconcall.com Its mechanism involves the suppression of various inflammatory mediators and the modulation of immune cell activity. who.int
A key anti-inflammatory action of this compound is the inhibition of the synthesis of prostaglandins (B1171923) and leukotrienes. opendentistryjournal.comstarship.org.nz This is achieved by inhibiting phospholipase A2, the enzyme responsible for the release of arachidonic acid from cell membranes. opendentistryjournal.comnih.gov By blocking this initial step, the entire downstream production of these potent inflammatory mediators is halted. nih.govcdnsciencepub.com
This compound is a potent suppressor of a wide array of pro-inflammatory cytokines and chemokines. who.intnih.gov Research has demonstrated its ability to inhibit the production of interleukin-1 (IL-1), interleukin-12 (B1171171) (IL-12), interleukin-18 (IL-18), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.govphysiology.orgdovepress.com This suppression occurs at the genomic level, where dexamethasone interacts with glucocorticoid receptors to down-regulate the transcription of genes encoding these inflammatory molecules. patsnap.comnih.gov Studies in various cell types, including peripheral blood mononuclear cells and microglia, have confirmed the inhibitory effects of dexamethasone on the production of these key inflammatory mediators. nih.govresearchgate.net For instance, in lipopolysaccharide (LPS)-activated microglial cells, this compound treatment dampened the secretion of pro-inflammatory factors. nih.gov
| Cytokine/Chemokine | Effect of this compound | References |
|---|---|---|
| Interleukin-1 (IL-1) | Inhibition | nih.govnih.gov |
| Interleukin-12 (IL-12) | Inhibition | nih.govdovepress.com |
| Interleukin-18 (IL-18) | Inhibition | nih.govphysiology.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | nih.govnih.govdovepress.com |
| Interferon-gamma (IFN-γ) | Inhibition | nih.govphysiology.orgresearchgate.net |
This compound exerts significant effects on the trafficking and function of key immune cells. It is known to suppress the migration of neutrophils to sites of inflammation. nih.govmdpi.com Furthermore, dexamethasone inhibits lymphocyte proliferation, a critical process in the adaptive immune response. nih.govnih.gov This effect is mediated, in part, by the suppression of cytokine production, such as IL-2, which is essential for T-cell proliferation. Studies in cattle have shown that dexamethasone treatment leads to lymphopenia (a decrease in lymphocytes) and an altered ratio of CD4+ to CD8+ lymphocytes. nih.govshewaya.com
| Immune Cell Function | Effect of this compound | References |
|---|---|---|
| Neutrophil Migration | Suppression | nih.govmdpi.com |
| Lymphocyte Proliferation | Inhibition | nih.govnih.gov |
Modulation of Adhesion Molecules
Metabolic Effects Researchopendentistryjournal.comwikipedia.orgnih.gov
Beyond its anti-inflammatory and immunosuppressive actions, this compound has profound effects on metabolism. pediatriconcall.com As a glucocorticoid, it influences carbohydrate, protein, and lipid metabolism. who.intstarship.org.nz Research has shown that administration of dexamethasone can lead to hyperglycemia due to increased gluconeogenesis and insulin (B600854) resistance. mdpi.com It also promotes protein catabolism and can lead to muscle wasting with prolonged use. who.intpfizer.com Furthermore, it can cause a redistribution of body fat. mdpi.com These metabolic effects are a direct consequence of its action on glucocorticoid receptors in various tissues, including the liver, skeletal muscle, and adipose tissue. wikipedia.org
Glucose Homeostasis Regulation
This compound significantly influences glucose homeostasis, primarily by promoting hyperglycemia. ubc.canih.govescholarship.org This is achieved through various mechanisms, including the enhancement of hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources. ubc.caescholarship.org The compound upregulates key gluconeogenic enzymes, leading to increased glucose output from the liver. ubc.ca
In peripheral tissues such as skeletal muscle and white adipose tissue, dexamethasone antagonizes the effects of insulin, leading to decreased glucose uptake and utilization. escholarship.orgmdpi.com Research indicates that dexamethasone can reduce the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby impairing insulin-stimulated glucose uptake. escholarship.orgmdpi.com In bovine neutrophils, dexamethasone has been shown to enhance glucose uptake through SGLT1 and GLUT1. nih.gov
Studies in both healthy and prediabetic individuals have demonstrated that administration of dexamethasone leads to increased fasting and post-oral glucose tolerance test (OGTT) glucose and insulin levels. nih.gov This is accompanied by an increase in the homeostasis model assessment of insulin resistance (HOMA-IR) and a decrease in the Matsuda index, indicating a state of insulin resistance. nih.gov Furthermore, while dexamethasone treatment does not significantly alter the homeostasis model assessment of beta-cell function (HOMA-B), it does lead to a decrease in the disposition index, particularly in prediabetic subjects, suggesting an impairment in the ability of beta-cells to compensate for insulin resistance. nih.gov
Catabolic Effects
This compound exhibits significant catabolic effects, contributing to the breakdown of proteins. nih.gov In studies involving head-injured patients, those treated with dexamethasone showed a significantly more negative nitrogen balance compared to untreated patients, indicating a greater degree of protein breakdown. nih.gov This catabolic state is a well-established effect of corticosteroids. nih.gov
Endocrine Axis Suppression (Hypothalamus-Pituitary-Adrenal Axis)
The administration of this compound leads to the suppression of the Hypothalamus-Pituitary-Adrenal (HPA) axis. starship.org.nzoup.comnih.gov This suppression is a result of the negative feedback mechanism exerted by exogenous glucocorticoids on the hypothalamus and pituitary gland. ubc.ca The hypothalamus reduces the secretion of corticotropin-releasing hormone (CRH), which in turn decreases the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ubc.caoup.com This leads to reduced endogenous cortisol production by the adrenal glands. nih.gov
Research has shown that even short-term use of dexamethasone can cause significant HPA axis suppression. nih.gov In premature infants with bronchopulmonary dysplasia, seven days of dexamethasone therapy resulted in a significant suppression of the HPA axis, with the site of suppression identified at the pituitary level. nih.gov Similarly, studies using topical ophthalmic this compound have reported partial adrenal suppression, as evidenced by reduced plasma cortisol levels. nih.gov The degree of suppression is dose-dependent and can be more pronounced with higher doses and longer durations of treatment. oup.comwho.int Abrupt cessation of dexamethasone after prolonged use can lead to acute adrenal insufficiency. starship.org.nz
Antioxidant Activity and Oxidative Stress Modulation
This compound has been shown to modulate oxidative stress by influencing antioxidant enzyme activities and the generation of reactive oxygen species (ROS). researchgate.netnih.gov
Effects on Antioxidant Enzymes (e.g., SOD, CAT, GP, GR)
Dexamethasone's impact on antioxidant enzymes appears to be complex and context-dependent. In vivo studies in rats have shown that dexamethasone phosphate administration leads to a significant decrease in the activities of Glucose-6-Phosphate Dehydrogenase (G6PD) and Catalase (CAT) in erythrocytes. researchgate.netnih.gov Conversely, the activity of Glutathione (B108866) Peroxidase (GP) was found to be significantly increased, while Glutathione Reductase (GR) activity remained unaffected. researchgate.netnih.gov In contrast, other research in adult rat lungs demonstrated that dexamethasone induced an increase in the activities of Catalase, Glutathione Peroxidase, and Superoxide (B77818) Dismutase (SOD). nih.gov This induction was blocked by protein and RNA synthesis inhibitors, suggesting that dexamethasone's effect is at the level of gene expression. nih.gov
| Enzyme | Effect in Rat Erythrocytes | Effect in Adult Rat Lung |
|---|---|---|
| Superoxide Dismutase (SOD) | Not specified in the provided erythrocyte study | Increased |
| Catalase (CAT) | Decreased | Increased |
| Glutathione Peroxidase (GP) | Increased | Increased |
| Glutathione Reductase (GR) | Unaffected | Not specified in the provided lung study |
Impact on Reactive Oxygen Species (ROS) Generation
Dexamethasone has been shown to influence the generation of reactive oxygen species (ROS). nih.govresearchgate.net Some studies indicate that dexamethasone can trigger oxidative stress and elevate ROS levels. nih.govresearchgate.net This increase in ROS may be linked to increased metabolic activity and mitochondrial dysfunction. nih.gov In human leukocytes, dexamethasone has been found to markedly inhibit ROS generation by both mononuclear cells and polymorphonuclear leukocytes. nih.gov The inhibitory effect was observed to have a rapid onset, with a peak effect occurring at 4 hours post-administration. nih.gov
Pharmacokinetics Research
This compound is a water-soluble ester prodrug of dexamethasone. ashpublications.orgpharmgkb.org Following administration, it is rapidly and extensively converted to the active form, dexamethasone. pharmgkb.org
The pharmacokinetics of dexamethasone can be influenced by the route of administration and the formulation. When administered intravenously, dexamethasone exhibits linear pharmacokinetics. who.int The plasma half-life of dexamethasone is approximately 3 to 4 hours, but its biological half-life is much longer, ranging from 36 to 54 hours. starship.org.nz
Oral administration of this compound injectable solution has been studied, showing a relative bioavailability of 87.4% based on AUC(0-t) and 91.1% based on AUC(0-∞) when compared to an oral concentrate. nih.govresearchgate.net The maximum concentration (Cmax) is typically reached between 0.75 and 1.5 hours after oral administration. who.int
Innovative delivery systems have been explored to achieve sustained release of dexamethasone. One such system involves encapsulating this compound in autologous red blood cells (EryDexSystem). ashpublications.orgnih.gov In vivo, the encapsulated prodrug is dephosphorylated to dexamethasone, which then diffuses into the plasma. ashpublications.org This system results in a rapid initial peak of dexamethasone within one hour of infusion, followed by a sustained release that can be detected for up to 35 days with higher doses. ashpublications.orgnih.gov
The metabolic clearance of dexamethasone can be enhanced by the concurrent use of drugs that induce hepatic enzymes, such as phenobarbital (B1680315) and phenytoin. starship.org.nz Dexamethasone and its metabolites are eliminated through urine and bile. starship.org.nz
Bioavailability Studies
The bioavailability of dexamethasone can vary depending on the route of administration and the formulation used. This compound is readily absorbed from the gastrointestinal tract. starship.org.nz When administered orally, up to 90% of dexamethasone is absorbed, with peak plasma levels reached between 1 and 2 hours after ingestion, though wide individual variations are observed. efda.gov.et
A study comparing the oral administration of this compound for injection (DSPI) with a dexamethasone oral concentrate (DOC) in healthy adults found that the relative bioavailability of DSPI was 87.4% based on the area under the curve from time zero to the last measurable concentration (AUC(0-t)) and 91.1% based on the area under the curve from time zero to infinity (AUC(0-∞)). nih.gov The calculated absolute bioavailability of the orally administered injectable formulation was 75.9%. nih.gov Another study in healthy adults reported an absolute bioavailability of approximately 76% when this compound injection was given orally without dilution. nsw.gov.au
In horses, the systemic bioavailability of nebulized this compound was found to be minimal at 4.3 ± 1.2%. nih.gov
| Administration Route | Formulation | Subject | Absolute Bioavailability (%) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Oral | This compound Injection | Healthy Adults | 75.9 | 87.4 (AUC(0-t)), 91.1 (AUC(0-∞)) vs. Oral Concentrate |
| Oral | This compound Injection (undiluted) | Healthy Adults | ~76 | N/A |
| Nebulized | This compound | Adult Horses | 4.3 ± 1.2 | N/A |
Distribution Profile Analysis
Once in the systemic circulation, dexamethasone is widely distributed throughout the body. It exhibits a high uptake by the liver, kidney, and adrenal glands. rwandafda.gov.rwarpimed.ammedicines.org.uk Dexamethasone is approximately 77% bound to plasma proteins, primarily albumin. arpimed.ammedicines.org.uk
Placental Barrier Crossing: Dexamethasone readily crosses the placental barrier. hpra.iemedicines.org.ukmedsinfo.com.au Unlike many other corticosteroids, it is not extensively metabolized as it crosses the placenta. hpra.ie The administration of corticosteroids to pregnant animals has been associated with fetal development abnormalities, though this is not considered directly relevant to humans. medsinfo.com.au
Vitreous Humor: Following topical administration to the eye, dexamethasone is absorbed into the aqueous humor, cornea, iris, choroid, ciliary body, and retina. efda.gov.et However, penetration into the vitreous and posterior eye tissues is poor with topical application. arvojournals.org Studies using time-of-flight secondary ion mass spectrometry (ToF-SIMS) have shown that the distribution of this compound through the vitreous humor is not solely dependent on diffusion but also involves circulatory flow systems within the eye. arvojournals.orgarvojournals.org Research on drug transport in the vitreous humor of rabbit and porcine eyes demonstrated that the diffusivity of this compound is inversely related to solute size. scholaris.ca Controllable continuous sub-Tenon drug delivery has been shown to be an effective method for delivering dexamethasone to both the anterior and posterior segments of the eye, resulting in higher ocular tissue concentrations and lower systemic absorption compared to intravenous injection. tandfonline.com
Metabolism and Prodrug Conversion to Dexamethasone
This compound is a biologically inactive prodrug that requires conversion to its active form, dexamethasone. medchemexpress.comnih.gov Following administration, it is rapidly hydrolyzed to dexamethasone. arpimed.ammedicines.org.uk This dephosphorylation is carried out by phosphatases present in the body, including intra-erythrocyte enzymes. medchemexpress.comnih.gov The active metabolite, dexamethasone, is then released into circulation. medchemexpress.com
The metabolism of dexamethasone itself is slow and occurs in the liver. rwandafda.gov.rwarpimed.ammedicines.org.uk The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net Dexamethasone can be reversibly metabolized to 11-dehydrodexamethasone. drugbank.com
Elimination Pathways and Half-Life Determination
The elimination of dexamethasone primarily occurs through the kidneys. nih.gov Excretion is mainly in the urine, largely as unconjugated steroids. arpimed.ammedicines.org.uk In humans, over 60% of circulating steroids are excreted in the urine within 24 hours. efda.gov.etrwandafda.gov.rw
The plasma half-life of dexamethasone is approximately 3.5 to 4.5 hours. rwandafda.gov.rwarpimed.ammedicines.org.uk However, the biological half-life, which reflects the duration of its physiological effects, is much longer, ranging from 36 to 54 hours. starship.org.nzarpimed.ammedicines.org.uk This extended biological half-life makes dexamethasone suitable for conditions requiring continuous glucocorticoid action. arpimed.ammedicines.org.uk
| Parameter | Value | Reference |
|---|---|---|
| Plasma Half-Life | 3.5 - 4.5 hours | rwandafda.gov.rwarpimed.ammedicines.org.uk |
| Biological Half-Life | 36 - 54 hours | starship.org.nzarpimed.ammedicines.org.uk |
Population Pharmacokinetics in Specific Cohorts
The pharmacokinetics of dexamethasone can be influenced by patient characteristics such as age and weight.
Neonates: The pharmacokinetics of dexamethasone in premature neonates is related to gestational age. nih.gov One study found a strong relationship between clearance and gestational age. nih.gov The mean clearance was significantly lower in neonates with a gestational age of less than 27 weeks compared to those with a gestational age greater than 27 weeks. nih.gov The distinct physiology of neonates, including changes in body composition, enzyme expression, and organ function, leads to considerable variability in drug disposition compared to adults. amegroups.orgamegroups.cn
Obese Children: A population pharmacokinetic (PopPK) study in children with obesity found that a one-compartment model with first-order absorption, including total body weight as a covariate, best described the data. nih.govresearchgate.net Simulations suggested that children with obesity receiving certain oral doses had dexamethasone exposures generally comparable to those estimated in adults. nih.govresearchgate.net This research was the first to characterize the population pharmacokinetics of dexamethasone in this specific pediatric group. nih.govresearchgate.netpediatrictrials.orgresearchgate.net
Research on Therapeutic Applications and Disease Mechanisms
Anti-inflammatory and Immunosuppressive Research
Dexamethasone (B1670325) sodium phosphate (B84403), a synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressive properties. nih.govspandidos-publications.com Its mechanism of action is multifaceted, involving both genomic and non-genomic pathways to modulate the immune response. patsnap.com
Upon administration, dexamethasone, being lipophilic, readily diffuses across cell membranes and binds to intracellular glucocorticoid receptors (GR). patsnap.com This complex then translocates to the nucleus, where it influences gene transcription. patsnap.com A significant part of its anti-inflammatory effect comes from the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6, IL-12, IL-18), as well as key enzymes in the inflammatory cascade such as cyclooxygenase-2 (COX-2). researchgate.netmdpi.comnih.gov It also inhibits the migration of neutrophils and decreases lymphocyte colony proliferation. nih.gov
Furthermore, dexamethasone induces the production of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comresearchgate.netdrugbank.com This dual action of suppressing pro-inflammatory molecules and upregulating anti-inflammatory ones contributes to its powerful therapeutic effects. researchgate.net
Mechanisms in Acute Inflammatory Conditions
In acute inflammatory settings, dexamethasone sodium phosphate is administered to rapidly suppress the inflammatory cascade. patsnap.com Research in animal models of acute inflammatory conditions, such as septic shock and lipopolysaccharide (LPS)-induced lung injury, has demonstrated its efficacy. patsnap.com In these models, dexamethasone has been shown to:
Reduce neutrophilic infiltration into inflamed tissues. patsnap.com
Lower the levels of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β. patsnap.com
Decrease the expression of inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS) in lung tissues. patsnap.com
These actions collectively mitigate the severe inflammatory response and associated tissue damage. patsnap.com For instance, in a study on acute epicondylitis (tennis elbow), iontophoretic administration of this compound was significantly more effective in reducing pain compared to a placebo in the short term. nih.gov Another area of significant research has been in acute respiratory distress syndrome (ARDS), where dexamethasone has been shown to down-regulate pulmonary and systemic inflammation. alatorax.org
Chronic Inflammatory and Autoimmune Disease Models
Dexamethasone's ability to modulate immune responses over time makes it a valuable therapeutic agent for chronic inflammatory and autoimmune diseases. patsnap.com These conditions are characterized by a persistent and dysregulated immune response against the body's own tissues. patsnap.com
In diseases like rheumatoid arthritis, a chronic inflammatory autoimmune condition, dexamethasone provides rapid control of inflammatory symptoms and also exhibits disease-modifying effects. nih.gov Its immunosuppressive properties are crucial in managing autoimmune disorders such as systemic lupus erythematosus (SLE) and autoimmune hepatitis by suppressing inflammatory cytokines and inhibiting immune cell proliferation, thereby reducing tissue damage. patsnap.com
Research has also explored the use of dexamethasone in other chronic conditions. For example, in a murine model of chronic asthma, limethason, an ester prodrug of dexamethasone, was shown to reduce airway inflammation and eosinophilia. spandidos-publications.com
Table 1: Key Mechanistic Actions of this compound in Inflammation and Immunity
| Mechanistic Action | Effect | References |
| Genomic Pathway | Binds to glucocorticoid receptors (GR), translocates to the nucleus, and modulates gene transcription. | patsnap.com |
| Cytokine Suppression | Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, IL-12, and IL-18. | researchgate.netnih.gov |
| Enzyme Inhibition | Suppresses the expression of inflammatory enzymes like COX-2 and iNOS. | patsnap.com |
| Anti-inflammatory Protein Induction | Upregulates the synthesis of annexin A1 (lipocortin-1), which inhibits phospholipase A2. | researchgate.netdrugbank.com |
| Leukocyte Modulation | Suppresses neutrophil migration and decreases lymphocyte colony proliferation. | nih.gov |
Pulmonary System Research
This compound has been extensively studied for its therapeutic potential in various pulmonary conditions, primarily due to its potent anti-inflammatory effects that can reduce bronchial and pulmonary edema and bronchospasm. starship.org.nz
Mechanisms in Respiratory Distress Syndrome (RDS)
Respiratory Distress Syndrome (RDS) is a common complication in premature infants characterized by insufficient surfactant production and lung inflammation. ersnet.org Antenatal administration of corticosteroids, including this compound, is a standard of care to accelerate fetal lung maturity.
A comparative study involving 650 premature neonates investigated the respiratory outcomes of antenatal this compound (DSP) versus a mixture of betamethasone (B1666872) dipropionate and betamethasone sodium phosphate (B-DP/SP). researchgate.netnih.gov The findings revealed that the B-DP/SP formulation was associated with a significant reduction in the incidence of RDS in moderate to late preterm neonates (32 to 37 weeks gestation) compared to DSP. researchgate.netnih.gov However, the study did not find a significant difference between the two treatments regarding apnea (B1277953) of prematurity and transient tachypnea of the newborn. researchgate.netnih.gov
Bronchopulmonary Dysplasia (BPD) and Chronic Lung Disease (CLD) Research
Bronchopulmonary dysplasia (BPD), a form of chronic lung disease (CLD) in neonates, is a significant cause of morbidity. jamanetwork.com Dexamethasone has been used for both the prevention and treatment of BPD. jamanetwork.com
A study comparing antenatal this compound (DSP) to a betamethasone mixture found that DSP significantly reduced the development of chronic lung disease in extremely preterm (less than 28 weeks) and very preterm (28 to 32 weeks) neonates. researchgate.netnih.gov This suggests a favorable role for DSP in preventing CLD in the most vulnerable preterm infants. researchgate.netnih.gov
However, the use of postnatal dexamethasone for BPD is more complex. While it can improve pulmonary function and facilitate weaning from mechanical ventilation, research has also highlighted potential adverse effects. ersnet.orgmedsci.org One study on ventilated preterm infants at risk for CLD found that while dexamethasone treatment reduced pulmonary inflammation, it did not inhibit the fibroproliferative response, a key component of pulmonary fibrosis in CLD. ersnet.org Another study following preterm infants treated with a 42-day course of dexamethasone for CLD found that while it was associated with fewer days of assisted ventilation, it did not lead to improved outcomes at one year of age. nih.gov
Research into different dosing regimens is ongoing. A clinical trial is currently comparing the effectiveness and safety of three different dexamethasone treatment regimens (DART regimen, low-dose tapering regimen, and medium-dose tapering regimen) to improve extubation success rates in preterm infants on prolonged mechanical ventilation. clinicaltrials.gov
Table 2: Comparative Neonatal Respiratory Outcomes of Antenatal Corticosteroids
| Outcome | This compound (DSP) | Betamethasone Dipropionate/Sodium Phosphate (B-DP/SP) | Gestational Age Group | Reference |
| Respiratory Distress Syndrome (RDS) | Higher Incidence | Significantly Lower Incidence | Moderate to Late Preterm | researchgate.netnih.gov |
| Chronic Lung Disease (CLD) | Significantly Lower Incidence | Higher Incidence | Extremely and Very Preterm | researchgate.netnih.gov |
Modulation of Bronchial and Pulmonary Edema
The anti-inflammatory properties of dexamethasone play a crucial role in reducing bronchial and pulmonary edema. starship.org.nz By inhibiting the release of inflammatory mediators, dexamethasone helps to decrease capillary permeability and fluid leakage into the lung tissue and airways. nih.gov
Research in rat models has provided direct evidence for dexamethasone's effect on pulmonary edema. A single injection of dexamethasone was found to increase alveolar fluid clearance, which is essential for resolving pulmonary edema. nih.gov This effect was associated with the modulation of lung epithelial sodium channels and Na+/K+-ATPase activity. nih.gov In a rat model of acute lung injury induced by oleic acid, dexamethasone treatment was shown to decrease pulmonary edema by suppressing inflammatory mediators and improving the integrity of the lung epithelial-endothelial barrier. nih.gov
Furthermore, dexamethasone has been shown to prevent the inhibition of lung fluid reabsorption caused by hypoxia. physiology.org It achieves this by stimulating the activity and expression of Na+-K+-ATPase and epithelial Na+ channels (ENaC) in alveolar epithelial cells, thereby enhancing the capacity for fluid clearance from the alveoli. physiology.org
Animal Models of Lung Inflammation (e.g., Bovine Pneumonic Mannheimiosis)
This compound has been investigated for its potential to mitigate lung injury in bovine pneumonic mannheimiosis (BPM), a severe respiratory disease in cattle. The pathogenesis of BPM involves significant participation of neutrophils, which are recruited and activated by inflammatory cytokines. nih.gov Research has focused on the hypothesis that inhibiting the synthesis of these cytokines could reduce the characteristic inflammatory lung injury. nih.govresearchgate.net
In an experimental model of BPM, calves were treated intravenously with this compound. nih.gov The study aimed to determine if this systemic therapy could ameliorate the development of the disease. nih.gov The results indicated that calves treated with this compound had significantly lower clinical disease scores compared to the placebo-treated control group at all time points beyond two hours post-infection. nih.gov
Furthermore, a significant reduction in the extent of gross pulmonary pathology was observed in the dexamethasone-treated calves. nih.gov The volume of the left lung with pneumonic lesions was substantially lower in the treated group (6.0 ± 1.1%) compared to the control group (68.9 ± 13.3%). nih.gov Histopathological examination also revealed that lesions were less severe and extensive in the calves that received this compound. nih.gov These findings suggest that modulating the pulmonary inflammatory response with this compound could be a viable therapeutic strategy for this disease. nih.gov
Table 1: Effect of this compound on Bovine Pneumonic Mannheimiosis
| Parameter | Dexamethasone-Treated Group | Control Group |
| Percent Volume of Lung with Lesions | 6.0% ± 1.1% | 68.9% ± 13.3% |
| Clinical Disease Scores | Significantly lower at all time points >2h post-infection | Significantly higher |
| Histopathological Lesions | Less severe and extensive | More severe and extensive |
Ophthalmic Research
This compound is extensively studied in ophthalmology for its anti-inflammatory properties.
The short intravitreal half-life of dexamethasone solutions, approximately 3.48 hours in rabbits, necessitates frequent injections to maintain therapeutic levels. jamanetwork.com This has driven research into sustained-release delivery systems to prolong the drug's presence in the eye. arvojournals.orgnih.gov
One approach involves a foldable capsular vitreous body (FCVB), which can be implanted into the vitreous cavity. arvojournals.org In a study on rabbits, an FCVB containing this compound demonstrated sustained release into the aqueous humor for up to 28 days, whereas in the control group receiving a standard intravitreal injection, the drug was only detectable for less than three days. arvojournals.org Another study investigated a periocular capsular drug delivery system, which also showed a time-dependent release of this compound. tandfonline.com
Other research has explored the use of porous silicon dioxide microparticles as a delivery vehicle. scienceopen.com In rabbit eyes, a single intravitreal injection of these particles loaded with dexamethasone resulted in a sustained release with a vitreous half-life of 11 days. scienceopen.com This is a significant extension compared to the rapid clearance of a free this compound solution. scienceopen.com The formation of a this compound-calcium depot in the eye via passive delivery has also been shown to prolong the drug's half-life. arvojournals.org
This compound is utilized in the management of various ocular inflammatory conditions due to its ability to suppress inflammation.
Macular Edema: Diabetic macular edema (DME) is a primary cause of vision loss in diabetic patients. scielo.br Studies have shown that intravitreal this compound can significantly reduce central macular thickness and, in some cases, improve visual acuity in patients with DME. scielo.brresearchgate.netscielo.braboonline.org.br A study evaluating a dexamethasone intravitreal implant (Ozurdex®) in a large cohort of patients with DME demonstrated sustained improvements in visual acuity and reductions in macular edema over a three-year period. nih.gov
Uveitis: In noninfectious anterior uveitis, a topical treatment regimen with a this compound-Visulex (DSP-Visulex) system was found to have comparable efficacy to standard prednisolone (B192156) acetate (B1210297) eye drops. nih.govarvojournals.orgtandfonline.com Research in rabbit models of experimental uveitis also demonstrated that DSP-Visulex regimens were effective in suppressing inflammation in anterior, intermediate, and posterior uveitis. nih.gov
Irvine-Gass Syndrome: This condition, also known as pseudophakic cystoid macular edema (PCME), is a common cause of vision impairment after cataract surgery. clinsurggroup.ussfo-online.fr Intravitreal dexamethasone implants have been shown to be an effective treatment for persistent CME in Irvine-Gass syndrome, leading to improved visual acuity and resolution of macular edema. clinsurggroup.usnih.govclinophthaljournal.comclinicaltrials.gov
Endophthalmitis: In cases of bacterial endophthalmitis, intravitreal dexamethasone is often used as an adjunct to antibiotic therapy to reduce inflammation. entokey.comjamanetwork.comnih.gov Studies have shown that this combination can lead to a quicker reduction in inflammation. entokey.comnih.govarvojournals.org However, its impact on the final visual outcome has been debated in different studies. entokey.com
Proliferative Vitreoretinopathy (PVR): PVR is a significant complication of retinal detachment surgery. reviewofophthalmology.com Dexamethasone has been used in the vitrectomy infusate to decrease inflammation and stabilize the blood-ocular barrier. reviewofophthalmology.com A randomized controlled trial of a slow-release dexamethasone implant in patients with PVR found that while it did not improve the rate of stable retinal reattachment, it did reduce the occurrence of postoperative cystoid macular edema. aao.org Research has also explored combining dexamethasone phosphate with other agents like heparin and colchicine (B1669291) to inhibit experimental PVR. reviewofophthalmology.comnih.govsemanticscholar.org
The breakdown of the blood-retinal barrier (BRB) is a key factor in many retinal diseases, leading to edema and vision loss. nih.govresearchgate.net Corticosteroids like dexamethasone are known to stabilize the BRB. nih.govnih.gov Studies in rabbit models have indicated that corticosteroid administration can block VEGF-induced BRB breakdown by modulating signaling pathways. nih.gov In a mouse model of surgically induced BRB breakdown, dexamethasone was shown to protect the retina from molecular changes in Müller glial cells, which are crucial for retinal homeostasis. researchgate.net It appeared to prevent the downregulation of key proteins like Dp71 and aquaporin-4. researchgate.net Research in animal models of experimental autoimmune uveitis has also shown that dexamethasone can suppress T-cell proliferation, which is linked to the amelioration of ocular inflammation and BRB dysfunction. nih.gov
Treatment of Ocular Inflammatory Diseases (e.g., Macular Edema, Uveitis, Irvine-Gass Syndrome, Endophthalmitis, Proliferative Vitreoretinopathy)
Neurological Research
Dexamethasone is widely used to manage cerebral edema, particularly that associated with brain tumors. clinicaltrials.govnih.govoup.comdroracle.ai The primary mechanism is believed to be its effect on the permeability of the blood-brain barrier (BBB). researchgate.netahajournals.org
In a study on rats with focal ischemia, pretreatment with dexamethasone significantly reduced brain edema. ahajournals.org However, this effect was not associated with a reduction in the transport of sodium from the blood to the brain, suggesting other mechanisms are at play. ahajournals.org Another study using a cold-induced brain injury model in rats found that this compound treatment resulted in milder perineuronal edema and mitochondrial swelling compared to controls. researchgate.net
Conversely, some research suggests that dexamethasone may not always be beneficial and could even exacerbate cerebral edema in certain contexts. researchgate.netnih.gov In a rat model of status epilepticus, post-treatment with this compound was associated with worse cerebral edema and increased mortality compared to the saline-treated group. researchgate.netnih.gov These findings highlight that the effects of dexamethasone on cerebral edema are complex and may depend on the underlying cause of the edema.
Neuroprotection Studies
This compound has been investigated for its neuroprotective potential in various models of neurological injury and disease. Its mechanisms of action are multifaceted, primarily revolving around its potent anti-inflammatory and membrane-stabilizing properties.
In models of Parkinson's disease (PD), dexamethasone has demonstrated the ability to mitigate neuroinflammation and preserve dopaminergic neurons. nih.gov Studies have shown that it can suppress the activation of microglia, the brain's resident immune cells, and reduce the infiltration of peripheral immune cells into the brain. nih.gov This reduction in the inflammatory response is believed to be a key mechanism behind its neuroprotective effects, as chronic neuroinflammation is a major driver of neuronal damage in PD. nih.govresearchgate.net By slowing the inflammatory cascade, dexamethasone may delay neuronal death and the subsequent progression of the disease. nih.gov
Research in animal models of brain injury has also highlighted the role of this compound in reducing brain edema. researchgate.net Its mechanism in this context is attributed to cell membrane stabilization and the prevention of free radical formation. researchgate.net For instance, in a cold-induced brain injury model in rats, treatment with this compound resulted in reduced perineuronal edema and mitochondrial swelling compared to untreated controls. researchgate.net
Furthermore, studies on spinal cord injury (SCI) have explored the synergistic neuroprotective effects of dexamethasone when combined with other agents. Encapsulating dexamethasone acetate, a related compound, into biodegradable nanomicelles has been shown to enhance its neuroprotective activity in SCI models. nih.gov These nanomicelles can act as membrane-sealing agents, which complements the anti-inflammatory and lipid peroxidation-inhibiting effects of dexamethasone. nih.gov
A study on human neuroblastoma cells investigated the neuroprotective effects of M30, a monoamine oxidase (MAO) inhibitor, against dexamethasone-induced cell death. scienceopen.com While dexamethasone was used to induce cellular stress and apoptosis, the study found that M30 could significantly increase cell viability, suggesting a protective mechanism against glucocorticoid-induced damage in this specific in vitro model. scienceopen.com
Interactive Data Table: Neuroprotection Studies on Dexamethasone
| Study Focus | Model | Key Findings |
| Parkinson's Disease | Neuromelanin-driven mouse model | Suppressed microglial activation, reduced immune cell infiltration, preserved dopaminergic neurons. nih.gov |
| Brain Edema | Cold-induced brain injury in rats | Reduced perineuronal edema and mitochondrial swelling. researchgate.net |
| Spinal Cord Injury | Rat model | Enhanced neuroprotection when combined with biodegradable nanomicelles. nih.gov |
| Glucocorticoid-induced Apoptosis | Human neuroblastoma cells | M30 (MAO inhibitor) showed protection against dexamethasone-induced cell death. scienceopen.com |
Ataxia Telangiectasia Research (Mechanisms of Efficacy)
Ataxia Telangiectasia (AT) is a rare, progressive neurodegenerative disorder for which there are currently no approved therapies. frontiersin.org Glucocorticoids, including dexamethasone, have been studied for their potential to ameliorate the neurological symptoms of AT. frontiersin.org The research into the mechanisms of efficacy of this compound in AT points towards several cellular and molecular pathways.
One of the primary proposed mechanisms is the ability of dexamethasone to enhance the cellular antioxidant defense system. frontiersin.org Studies have shown that dexamethasone can significantly increase the levels of endogenous antioxidants such as glutathione (B108866) and NADPH. frontiersin.org This is achieved through the NRF2-mediated upregulation of genes that encode for antioxidant-synthesizing enzymes. frontiersin.org Dexamethasone has also been found to directly inhibit KEAP1, a key component of the KEAP1/NRF2 pathway, at both the transcriptional and post-translational levels. frontiersin.org The efficacy of betamethasone, another glucocorticoid, was also linked to its antioxidative activity, with patients showing the best neurological response also exhibiting the highest intracellular glutathione levels. frontiersin.org
Another significant area of investigation is the effect of dexamethasone on the ATM gene, which is mutated in AT. It has been suggested that dexamethasone may promote a non-canonical splicing of the endogenous ATM mRNA. researchgate.net This could potentially lead to the partial restoration of ATM protein activity in AT cells, offering a molecular mechanism to overcome the effects of many of the mutations found in this gene. researchgate.net
To address the side effects associated with long-term systemic steroid use, a novel drug delivery system has been developed and studied extensively in AT patients. This system involves encapsulating this compound into autologous erythrocytes (red blood cells), a product known as EryDex®. frontiersin.orgresearchgate.net This method allows for the slow and continuous release of dexamethasone over a period of about four weeks, aiming to maintain therapeutic efficacy while minimizing chronic steroid toxicity. frontiersin.org
Interactive Data Table: Ataxia Telangiectasia Research Findings
| Study Type | Key Finding | Measurement Scale |
| Phase 2 Clinical Trial | Significant improvement in neurologic impairment after 6 monthly infusions. neurology.org | International Cooperative Ataxia Rating Scale (ICARS) |
| Phase 3 Clinical Trial (ATTeST) | Primary efficacy endpoint not met in the overall population at 6 months. unibs.itnih.gov | Modified ICARS (mICARS) |
| Phase 3 Subgroup Analysis | Potential benefit observed in patients aged 6–9 years. unibs.it | mICARS |
| Long-term Extension Study (30 months) | Continued improvement in patients on treatment compared to worsening in those who discontinued. neurology.org | ICARS, Vineland Adaptive Behavior Scales (VABS) |
Dermatological Research
This compound is utilized in dermatological research and practice for its potent anti-inflammatory and immunosuppressive properties, which are beneficial in managing a variety of skin conditions. kaya.in
Mechanisms in Hypersensitivity Dermatitis
Hypersensitivity dermatitis encompasses a range of allergic skin reactions, including atopic dermatitis and allergic contact dermatitis. nih.gov These conditions are characterized by an inflammatory response in the skin, leading to symptoms like itching, redness, and swelling. kaya.in Dexamethasone's efficacy in these conditions stems from its broad-ranging effects on the immune system. kaya.innih.gov
The mechanisms underlying allergic skin reactions can involve immediate (Type I) or delayed (Type IV) hypersensitivity. kaya.in Dexamethasone effectively suppresses both types of responses. kaya.in It achieves this by inhibiting the production of various inflammatory mediators, such as prostaglandins and cytokines (e.g., interleukins, tumor necrosis factor). nih.gov It also decreases the permeability of capillaries, which limits the accumulation of fluid in the tissues, and suppresses the activity of immune cells like neutrophils and lymphocytes that are involved in the allergic cascade. nih.gov
In feline hypersensitivity dermatitis, oral this compound solution has been shown to significantly reduce pruritus (itching) and clinical lesions. researchgate.netnih.gov Studies have demonstrated that the solution is absorbed orally in cats and is effective at improving the clinical signs associated with this condition. nih.gov
Inflammatory Skin Conditions (e.g., cystic acne vulgaris, lichen simplex, keloids)
This compound is also researched for its application in several other inflammatory skin disorders.
Cystic Acne Vulgaris: Intralesional injections of dexamethasone phosphate can be used to treat this severe form of acne, which involves deep, inflamed nodules and cysts. who.int The localized anti-inflammatory action helps to reduce the size and inflammation of the lesions.
Lichen Simplex Chronicus: This condition is characterized by thickened, leathery skin resulting from chronic scratching and rubbing. Localized, intralesional injections of dexamethasone phosphate are a therapeutic option to break the itch-scratch cycle by reducing inflammation and pruritus. who.intdrugbank.com
Keloids: Keloids are abnormal, raised scars that grow beyond the boundaries of the original wound. They are a result of excessive fibroblast proliferation and collagen deposition. Intralesional corticosteroid injections, including this compound, are a first-line treatment. clinicaltrials.govmedpath.com Dexamethasone is thought to work by suppressing inflammation and inhibiting fibroblast proliferation. researchgate.net Research has also explored novel delivery methods, such as mesotherapy, to administer dexamethasone for keloid treatment, which may allow for slower diffusion and prolonged pharmacological action. researchgate.net Furthermore, dexamethasone has been shown to suppress the proangiogenic vascular endothelial growth factor (VEGF), which is elevated in keloids. researchgate.net Studies have also investigated incorporating this compound into bioactive dressings as a potential post-operative therapy to prevent keloid formation. researchgate.net
Oral Lichen Planus: This chronic inflammatory condition affects the mucous membranes of the mouth. Research has evaluated the effectiveness of dexamethasone solutions and mouthwashes in treating symptomatic oral lichen planus. clinicaltrials.govclinicaltrials.govmdpi.comresearchgate.net Studies have shown that dexamethasone can lead to improvements in clinical manifestations and reductions in pain. mdpi.com
Interactive Data Table: Dexamethasone in Dermatological Conditions
| Condition | Application/Research Focus | Mechanism/Finding |
| Feline Hypersensitivity Dermatitis | Oral solution | Significant reduction in pruritus and clinical lesions. researchgate.netnih.gov |
| Cystic Acne Vulgaris | Intralesional injection | Reduces inflammation of localized lesions. who.int |
| Lichen Simplex Chronicus | Intralesional injection | Reduces inflammation and pruritus. who.intdrugbank.com |
| Keloids | Intralesional injection, mesotherapy, bioactive dressings | Suppresses inflammation, inhibits fibroblast proliferation, suppresses VEGF. clinicaltrials.govmedpath.comresearchgate.netresearchgate.net |
| Oral Lichen Planus | Solution/Mouthwash | Improves clinical signs and reduces pain. clinicaltrials.govclinicaltrials.govmdpi.com |
Gastrointestinal Research
The anti-inflammatory properties of this compound have made it a subject of research for inflammatory conditions of the gastrointestinal tract, particularly inflammatory bowel disease (IBD).
Inflammatory Bowel Disease Models (e.g., Ulcerative Colitis)
Ulcerative colitis (UC) is a chronic inflammatory disease affecting the colon. tandfonline.com Dexamethasone is a potent glucocorticoid used in the management of UC to induce remission. tandfonline.comnih.gov However, systemic use is associated with significant side effects. tandfonline.comresearchgate.net Consequently, much of the research in this area has focused on developing colon-targeted drug delivery systems to maximize local efficacy while minimizing systemic exposure. tandfonline.comnih.govresearchgate.net
Several novel delivery strategies have been investigated in animal models of colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS). tandfonline.comresearchgate.net These models mimic the inflammation seen in human UC.
One approach involves encapsulating this compound in various nanoparticle and microparticle formulations. For example, an alginate microgel containing an ionically bridged this compound-zinc-poly(lactic-co-glycolic acid) (PLGA) nanocomplex was developed for oral delivery. nih.govresearchgate.net In a mouse model of DSS-induced colitis, this formulation was shown to alleviate colonic inflammation, as evidenced by the relief of clinical symptoms and histological improvements. nih.govresearchgate.net The system was designed to protect the drug from release in the upper gastrointestinal tract and deliver it to the colon. researchgate.net
Another strategy utilizes resin microcapsules. This compound was encapsulated in a 717 anion exchange resin and coated with Eudragit S100, a pH-sensitive polymer that dissolves in the higher pH of the colon. tandfonline.comresearchgate.net In vivo studies in rats demonstrated good colon-targeting of this formulation, and it was effective in treating TNBS-induced colitis in mice. tandfonline.com
Research has also explored the use of lipid-calcium-phosphate core-shell nanoparticles co-loading dexamethasone and this compound. dovepress.com This system was designed to be pH-sensitive, releasing the drug in the acidic inflammatory environment of the colon. dovepress.com In a TNBS-induced colitis model, these nanoparticles were shown to have an anti-inflammatory effect. dovepress.com
Furthermore, erythrocyte-mediated delivery systems, similar to those studied in Ataxia Telangiectasia, have been explored for steroid-dependent ulcerative colitis. A phase II clinical trial investigated the infusion of autologous red blood cells loaded with dexamethasone 21-phosphate to induce or maintain remission. clinicaltrials.gov
Interactive Data Table: Dexamethasone Delivery Systems in IBD Models
| Delivery System | IBD Model | Key Research Finding |
| Alginate microgel with DSP-zinc-PLGA nanocomplex | DSS-induced colitis (mouse) | Alleviated colonic inflammation and relieved clinical symptoms. nih.govresearchgate.net |
| Resin microcapsule (anion exchange resin + Eudragit S100) | TNBS-induced colitis (mouse) | Demonstrated good colon-targeting and therapeutic effect. tandfonline.comresearchgate.net |
| pH-sensitive lipid-calcium-phosphate nanoparticles | TNBS-induced colitis (mouse) | Showed anti-inflammatory effects in the colitis model. dovepress.com |
| Erythrocyte-mediated delivery | Steroid-dependent UC (human) | Investigated as a method to induce or maintain remission. clinicaltrials.gov |
Macrophage Polarization (M1/M2 Phenotype) in Colitis
The balance between pro-inflammatory M1 and anti-inflammatory M2 macrophages in the intestine is crucial in the pathogenesis of ulcerative colitis (UC). researchgate.netnih.gov Research indicates that tipping this balance towards the M2 phenotype could alleviate UC symptoms. researchgate.netnih.gov this compound is implicated in this immunomodulatory process. In experimental models of colitis, the therapeutic effect of some drugs is associated with their ability to regulate the M1/M2 polarization of macrophages. researchgate.netnih.govdovepress.com
In a notable study, pH-sensitive lipid calcium phosphate core-shell nanoparticles were developed to co-deliver dexamethasone and this compound. researchgate.netnih.govnih.gov This system was designed to first release dexamethasone in the acidic microenvironment of ulcerative colitis, creating conditions favorable for M2 polarization. nih.govnih.gov Subsequently, the inner core containing this compound is engulfed by M1 macrophages. nih.govnih.gov Inside these cells, this compound is released and acts to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor kappa-B (NF-κB) pathway, which in turn promotes the conversion of M1 macrophages to the M2 phenotype. nih.govdovepress.comnih.gov
M1 macrophages are known to secrete pro-inflammatory cytokines like TNF-α, IL-1β, and IL-12, which damage the intestinal mucosal barrier. researchgate.net In contrast, M2 macrophages release anti-inflammatory factors such as IL-10 and growth factors like TGF-β, VEGF, and EGF, which promote tissue repair. researchgate.netdovepress.com The aforementioned nanoparticle delivery system aims to leverage this dual functionality to both reduce inflammation and promote healing in colitis. researchgate.netnih.govnih.gov While glucocorticoids like dexamethasone are effective in treating moderate to severe UC, their systemic use can lead to significant side effects, highlighting the need for targeted delivery systems. nih.govdovepress.com
Table 1: Macrophage Polarization in Experimental Colitis
| Delivery System | Target Cells | Mechanism of Action | Desired Outcome |
|---|---|---|---|
| pH-sensitive lipid calcium phosphate nanoparticles | M1 Macrophages | Sequential release of dexamethasone and this compound. nih.govnih.gov | Reversal of M1 polarization to M2 phenotype. nih.govnih.gov |
| Inhibition of NF-κB pathway. nih.govdovepress.comnih.gov | Reduction of pro-inflammatory cytokines. nih.govnih.gov | ||
| Creation of a microenvironment conducive to M2 polarization. nih.govnih.gov | Promotion of mucosal healing. researchgate.netdovepress.com |
Oncology Research (Adjuvant Therapy Mechanisms)
This compound is utilized in oncology primarily for its role as an adjuvant therapy, particularly in managing the side effects of chemotherapy.
Dexamethasone is a well-established anti-emetic used to prevent both acute and delayed chemotherapy-induced nausea and vomiting (CINV). medscape.comnih.govsjf.edu It is recommended by major oncology guidelines for use as a single agent in low emetic risk chemotherapy and in combination with other anti-emetics for moderate and high-risk regimens. nih.govsjf.edu
The precise anti-emetic mechanism of action for dexamethasone is not fully understood. medscape.comnih.gov However, several possibilities have been proposed. One theory is that dexamethasone may exert its effects by antagonizing prostaglandins. medscape.com Another hypothesis suggests that it may lead to the release of endorphins, which can elevate mood, improve a sense of well-being, and stimulate appetite, thereby counteracting the nausea and vomiting associated with chemotherapy. medscape.com Randomized, double-blind studies have confirmed its efficacy in alleviating the emetic effects of cancer chemotherapy. nih.gov
Mechanisms in Hematologic Malignancies (e.g., Multiple Myeloma)
This compound is a synthetic glucocorticoid that serves as a cornerstone in the treatment of various hematologic malignancies, most notably multiple myeloma. cancer.govmyeloma.org Its therapeutic effect is primarily attributed to its ability to induce apoptosis, or programmed cell death, in malignant plasma cells. nih.govnih.gov
The molecular mechanism is initiated by the binding of dexamethasone to its cognate glucocorticoid receptor (GR). nih.gov Upon activation, the dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of specific genes. Research has identified several key downstream pathways:
Glucocorticoid Response Element (GRE) Transactivation: Studies utilizing mutant glucocorticoid receptors have shown a strong correlation between the transactivation of GRE-containing genes and the induction of apoptosis in myeloma cells. This suggests that the activation of specific target genes by the dexamethasone-GR complex is a critical step in its anti-myeloma activity. nih.gov
Modulation of Pro- and Anti-Apoptotic Proteins: Dexamethasone influences the balance of proteins that regulate cell survival. For instance, it has been shown to induce the pro-apoptotic protein Bim. nih.gov
Inhibition of Pro-Survival Cytokines: Dexamethasone can inhibit the release of interleukin-6 (IL-6) from bone marrow stromal cells. nih.gov IL-6 is a well-established cytokine that promotes the proliferation and survival of myeloma cells. nih.gov
Induction of Oxidative Stress: Research indicates that dexamethasone increases the production of reactive oxygen species, such as superoxide (B77818) and hydrogen peroxide, within myeloma cells. This elevation in oxidative stress can augment cell death and enhance the efficacy of other treatments like radiotherapy. nih.gov
NF-κB Pathway Inhibition: While glucocorticoids are known to inhibit the pro-survival transcription factor nuclear factor κB (NF-κB), its exact role in dexamethasone-induced apoptosis in myeloma is complex. Some studies suggest that while NF-κB inhibition can induce apoptosis on its own, it is not essential for the cell death caused by dexamethasone treatment. nih.govnih.gov
The role of other signaling molecules, such as the protein tyrosine kinase RAFTK (also known as Pyk2), has been investigated. However, evidence suggests that the phosphorylation of RAFTK is neither sufficient on its own nor a requirement for glucocorticoid-induced apoptosis in myeloma cells. nih.gov
Table 1: Summary of Dexamethasone's Mechanisms in Multiple Myeloma
| Mechanistic Pathway | Description | Research Finding |
| GR Binding | Dexamethasone binds to the intracellular Glucocorticoid Receptor (GR) to initiate its action. nih.gov | This binding is the prerequisite for its apoptosis-inducing effects. nih.gov |
| GRE Transactivation | The activated GR complex directly binds to Glucocorticoid Response Elements (GREs) in DNA, altering gene expression. nih.gov | Correlates strongly with the induction of apoptosis in myeloma cells. nih.gov |
| Oxidative Stress | Increases levels of reactive oxygen species (ROS) in malignant cells. nih.gov | Augments radiation-induced cell death by increasing superoxide and hydrogen peroxide. nih.gov |
| Cytokine Inhibition | Suppresses the release of pro-proliferative cytokines from the bone marrow microenvironment. nih.gov | Inhibits the release of Interleukin-6 (IL-6), a key myeloma growth factor. nih.gov |
| NF-κB Inhibition | Interferes with the activity of the pro-survival transcription factor NF-κB. nih.govnih.gov | Considered a potential but not essential pathway for dexamethasone-mediated apoptosis. nih.gov |
Renal and Electrolyte Balance Research
This compound exerts notable effects on renal function and the body's electrolyte and fluid balance. nih.gov These effects are primarily linked to its glucocorticoid activity, which can influence how the kidneys handle water and various electrolytes. arpimed.am
Research in healthy human volunteers and animal models has elucidated specific changes following dexamethasone administration:
Potassium Excretion: A primary finding is the drug's effect on potassium levels. Acute intravenous administration of this compound has been shown to significantly increase urinary potassium excretion (kaliuresis). nih.govnih.gov This effect is not a result of changes in plasma potassium concentration, blood pressure, or the glomerular filtration rate. nih.gov The mechanism appears distinct from that of mineralocorticoids like aldosterone, which primarily promote sodium retention. nih.gov
Sodium and Water Balance: While dexamethasone has minimal mineralocorticoid activity, its use can lead to sodium and water retention, potentially causing hypertension. arpimed.amwho.int
Urinary pH and Acid Excretion: Studies have demonstrated that a single intravenous dose can lead to a significant rise in urine pH. Concurrently, it decreases the excretion of titratable acid and ammonium. nih.gov Long-term oral administration for one week has also been associated with a small but significant increase in baseline urine pH. nih.gov
Phosphate and Calcium Excretion: A decrease in phosphorus excretion has been observed following acute administration. nih.gov The drug is also known to increase the urinary excretion of calcium. who.int
These findings are critical in understanding the broader physiological impact of the compound. Research has also explored novel drug delivery systems, such as sialic acid-modified nanoparticles containing dexamethasone, to target inflamed kidney tissue specifically, which could potentially mitigate systemic side effects, including hydro-electrolytic disorders. researchgate.net
Table 2: Effects of Dexamethasone on Renal Parameters and Electrolytes
| Parameter | Observed Effect | Study Context |
| Potassium (K+) Excretion | Significant increase. nih.govnih.gov | Observed after a single IV dose in humans and in adrenalectomized rats. nih.govnih.gov |
| Sodium (Na+) Excretion | No significant change in acute studies; potential for retention with continued use. arpimed.amnih.gov | Acute studies in rats showed no effect on excretion, but fluid retention is a known clinical effect. arpimed.amnih.gov |
| Urine pH | Significant increase. nih.gov | Observed with both single IV doses and week-long oral administration in humans. nih.gov |
| Ammonium Excretion | Decreased. nih.gov | Following a single intravenous dose in humans. nih.gov |
| Phosphorus Excretion | Decreased. nih.gov | Following a single intravenous dose in humans. nih.gov |
| Calcium Excretion | Increased. who.int | Noted as a known effect of the compound. who.int |
Mechanistic Research on Adverse Effects and Resistance
Glucocorticoid Resistance Mechanisms
Glucocorticoid resistance is a complex phenomenon where cells or tissues become less responsive to the effects of glucocorticoids like dexamethasone (B1670325). Research has identified several molecular pathways contributing to this resistance. In certain hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), resistance can emerge through the loss or reduction of glucocorticoid receptor (GR) expression. scirp.org In some cases, this is due to caspase-induced cleavage of the GR protein, which effectively lowers the number of functional receptors available to bind with dexamethasone. scirp.org
However, resistance is not always linked to receptor quantity or its ability to bind the drug. In B-cell precursor acute lymphoblastic leukemia (BCP-ALL), for instance, resistance has been observed to occur downstream of the GR's translocation into the nucleus. nih.gov In these instances, the dexamethasone-GR complex enters the nucleus as expected, but fails to effectively initiate the apoptotic (cell death) cascade. This has been specifically associated with a significantly weakened induction of the pro-apoptotic protein Bim, a critical step in glucocorticoid-induced cell death in lymphoid cells. nih.gov This indicates that the defect lies within the transcriptional machinery or signaling pathways that are activated after the receptor has bound to DNA.
Glucocorticoid action is mediated through both genomic and non-genomic pathways. wikem.org Genomic actions, which involve the GR binding to glucocorticoid response elements (GREs) on DNA to regulate gene expression, can be impaired at multiple levels. nih.gov Non-genomic effects, which are more rapid, can involve interactions with membrane-bound glucocorticoid receptors and the modulation of various kinase signaling pathways. wikem.org Resistance can therefore also arise from alterations in these non-genomic pathways or the complex protein-protein interactions between the GR and other transcription factors like NF-κB and AP-1. nih.gov
| Mechanism of Resistance | Description | Associated Condition (Example) |
| Reduced GR Expression | Decreased quantity of glucocorticoid receptors, leading to a diminished cellular response. | T-cell Acute Lymphoblastic Leukemia (T-ALL) scirp.org |
| GR Cleavage | Caspase-mediated cleavage of the GR protein, rendering it non-functional. | T-cell Acute Lymphoblastic Leukemia (T-ALL) scirp.org |
| Post-Translocation Defect | Failure to induce apoptosis despite successful GR translocation to the nucleus. Associated with attenuated induction of the Bim protein. | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) nih.gov |
| Altered GR-Cofactor Interaction | Disruption of the interaction between the GR and essential co-regulator proteins required for gene transcription. | Lymphoid Malignancies nih.gov |
Cellular and Molecular Basis of Systemic Adverse Effects
Musculoskeletal System (e.g., steroid myopathy, osteoporosis, aseptic necrosis)
Steroid Myopathy: Dexamethasone can induce muscle atrophy, a condition known as steroid myopathy, which predominantly affects fast-twitch (type IIb) muscle fibers. ismrm.org The underlying mechanisms involve a shift in the balance between muscle protein synthesis and degradation. Dexamethasone promotes muscle protein breakdown through the upregulation of the ubiquitin-proteasome system. ismrm.org A key gene involved in this process is Atrogin-1, which is induced by dexamethasone and plays a central role in muscle atrophy. mdpi.com Concurrently, dexamethasone inhibits muscle protein synthesis by impeding the transport of amino acids into muscle cells and suppressing the anabolic signaling of the mTOR pathway. ismrm.org Mitochondrial dysfunction, characterized by reduced oxidative capacity, also contributes to the myopathic process, leading to redox imbalance and further stimulating protein breakdown. ismrm.orgmdpi.com
Osteoporosis: Glucocorticoid-induced osteoporosis is a significant adverse effect stemming from the direct and indirect actions of dexamethasone on bone cells. Dexamethasone promotes the apoptosis (programmed cell death) of osteoblasts and osteocytes, the cells responsible for bone formation and maintenance. mdpi.com This is mediated, in part, by the activation of caspase-3 and alterations in the expression of pro-survival (e.g., Bcl-xL) and pro-apoptotic (e.g., Bim, Bak) proteins. mdpi.com Furthermore, dexamethasone suppresses the differentiation of new osteoblasts from mesenchymal stem cells by downregulating key transcription factors like Runx2. mums.ac.irnih.gov It also inhibits the Wnt signaling pathway, which is crucial for osteoblastogenesis. mdpi.com Dexamethasone disrupts the critical balance between the bone-resorbing and bone-forming signals by altering the receptor activator of nuclear factor-κB ligand (RANKL) and osteoprotegerin (OPG) axis, favoring bone resorption. rupahealth.com Studies have also implicated the suppression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream PDK1/AKT/mTOR signaling pathway in the inhibition of osteoblast function. mums.ac.ir
Aseptic Necrosis: Aseptic necrosis, or osteonecrosis (most commonly of the femoral head), is a severe complication linked to glucocorticoid use. A primary mechanism is the induction of adipogenesis (fat cell formation) within the bone marrow at the expense of osteogenesis (bone formation). jci.orgphysiology.org Dexamethasone upregulates the transcription factor PPAR-γ, which promotes adipogenesis, while downregulating the osteogenic factor Runx2. jci.org This leads to hypertrophy of existing fat cells and differentiation of bone marrow stromal cells into adipocytes, increasing intraosseous pressure within the confined space of the femoral head. jci.orgoup.comresearchgate.net This elevated pressure can compromise blood flow, leading to ischemia and death of bone cells. physiology.org A second major mechanism is the direct induction of apoptosis in osteocytes and osteoblasts, which disrupts the bone's ability to repair microdamage. jci.orgmdpi.com
| Adverse Effect | Key Cellular/Molecular Mechanism | Affected Proteins/Pathways |
| Steroid Myopathy | Increased protein catabolism, decreased protein synthesis, mitochondrial dysfunction. ismrm.orgmdpi.com | Ubiquitin-Proteasome System, Atrogin-1, mTOR pathway ismrm.orgmdpi.com |
| Osteoporosis | Increased osteoblast/osteocyte apoptosis, suppressed osteoblast differentiation. mdpi.commums.ac.ir | Caspase-3, Runx2, Wnt, RANKL/OPG, HIF-1α/mTOR mdpi.commums.ac.irrupahealth.com |
| Aseptic Necrosis | Marrow adipogenesis, increased intraosseous pressure, osteocyte apoptosis. jci.orgphysiology.org | PPAR-γ, Runx2 jci.org |
Ophthalmic Effects (e.g., cataracts, glaucoma)
Cataracts: Dexamethasone is associated with the formation of posterior subcapsular cataracts. Several molecular mechanisms have been proposed. One mechanism involves the dysregulation of cell adhesion in lens epithelial cells. Dexamethasone has been shown to reduce the expression of E-cadherin and N-cadherin, proteins essential for maintaining the structural integrity and organization of the lens epithelium and fibers. aimspress.comfrontiersin.org This loss of adhesion can lead to the abnormal migration and proliferation of epithelial cells towards the posterior pole, causing opacity. aimspress.com Another distinct mechanism is the induction of ferroptosis, a form of iron-dependent programmed cell death, in lens epithelial cells. nih.gov This process is reportedly driven by a GR-mediated upregulation of the CD82-p53 signaling axis, which in turn suppresses the antioxidant proteins GPX4 and SLC7A11. nih.gov Other contributing factors include the induction of apoptosis in lens epithelial cells and cellular edema resulting from the inhibition of Na+/K+-ATPase. nih.govwikipedia.org
Glaucoma: Glucocorticoid-induced glaucoma is characterized by elevated intraocular pressure (IOP). nih.gov The primary mechanism is an increase in the aqueous humor outflow resistance within the trabecular meshwork (TM). mdpi.com Dexamethasone induces significant remodeling of the extracellular matrix (ECM) in the TM. It increases the deposition of ECM proteins like fibronectin and collagen and promotes the formation of cross-linked actin networks, which stiffen the TM cells and tissue, thereby impeding aqueous outflow. nih.govif-pan.krakow.pl A key protein implicated in this process is myocilin (MYOC), a gene that is strongly induced by dexamethasone in TM cells. nih.gov Alterations in several other pathways, including WNT signaling, cell adhesion, and inflammation, have also been identified in TM cells following dexamethasone exposure, contributing to the pathogenic increase in outflow resistance. mdpi.com
Gastrointestinal Complications (e.g., peptic ulcer, pancreatitis)
Peptic Ulcer: The mechanism by which dexamethasone renders the gastric mucosa susceptible to ulceration is multifactorial. A primary effect is the inhibition of prostaglandin (B15479496) synthesis. nih.govpatsnap.com Prostaglandins (B1171923) are vital for maintaining the protective mucus and bicarbonate layer in the stomach. By inhibiting the enzyme prostaglandin synthetase (cyclooxygenase), dexamethasone compromises this mucosal defense, making the stomach lining vulnerable to damage from gastric acid. nih.govpatsnap.com Dexamethasone also inhibits the enzyme peroxidase, leading to an accumulation of endogenous hydrogen peroxide and the generation of damaging reactive oxygen species. nih.gov Additionally, some studies indicate that dexamethasone can directly stimulate gastric acid secretion, potentially through a phosphatidylinositol-3-kinase (PI3K) pathway, further increasing the ulcerative risk. mdpi.com It also impairs ulcer healing by suppressing epithelial cell proliferation and inhibiting angiogenesis (the formation of new blood vessels). researchgate.netnih.gov
Pancreatitis: The link between dexamethasone and pancreatitis is less clear, with some conflicting research. mypcnow.orgresearchgate.net The pathophysiology is not well established. mypcnow.org Some animal studies suggest that dexamethasone may have a protective effect in certain models of acute pancreatitis. This protection is thought to be mediated by the upregulation of Pancreatitis-Associated Proteins (PAP), which can reduce edema, leukocyte infiltration, and necrosis in the pancreas. Another study proposed that dexamethasone's therapeutic effect in severe acute pancreatitis is related to its ability to inhibit the generation of inflammatory mediators (like TNF-α and IL-6) and to induce apoptosis in pancreatic acinar cells, thereby limiting inflammation. However, case reports have also associated glucocorticoid therapy with the onset of pancreatitis, though establishing a direct causal link is difficult. mypcnow.orgresearchgate.net
Neurological and Psychiatric Manifestations
Dexamethasone can cross the blood-brain barrier, particularly at higher doses, and exert significant effects on the central nervous system (CNS) by activating glucocorticoid receptors in neurons and glial cells. oup.comnih.gov These actions can lead to a range of neurological and psychiatric symptoms, including depression, mania, psychosis, and cognitive deficits. jci.org
The mechanisms are complex and involve multiple pathways. Dexamethasone alters neurotransmitter balance, notably by enhancing the activity of the excitatory dopaminergic system and suppressing the inhibitory serotonergic system. ismrm.org It can also increase extracellular levels of glutamate, an excitatory neurotransmitter, which can lead to excitotoxicity and neuronal damage. scirp.orgjci.org
Structurally, chronic exposure to high levels of glucocorticoids is associated with atrophy and neuronal loss in brain regions critical for mood and cognition, such as the hippocampus and prefrontal cortex. jci.orgnih.gov At a cellular level, dexamethasone can induce apoptosis in neuronal and glial cells. jci.org Specific signaling pathways implicated in dexamethasone-induced neurotoxicity include the PI3K/Akt, Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), and protein kinase A (PKA) pathways. Furthermore, dexamethasone can modulate neuroinflammation by affecting microglial polarization, with high doses shown to inhibit the anti-inflammatory M2 microglia phenotype via the GR/JAK1/STAT3 signaling pathway. patsnap.com
| Manifestation | Key Cellular/Molecular Mechanism | Affected Brain Regions/Pathways |
| Psychosis/Mania | Enhanced dopamine (B1211576) activity, suppressed serotonin (B10506) activity, HPA axis disruption. ismrm.org | Mesolimbic pathway, hippocampus |
| Depression/Anxiety | Neurotransmitter imbalance (serotonin, glutamate), structural atrophy, impaired neurogenesis. jci.org | Hippocampus, Prefrontal Cortex jci.orgnih.gov |
| Cognitive Impairment | Neuronal loss and atrophy, impaired synaptic plasticity, excitotoxicity. jci.orgnih.gov | Hippocampus, Prefrontal Cortex jci.orgnih.gov |
| Neurotoxicity | Induction of apoptosis in neurons and glia, modulation of neuroinflammation. jci.orgpatsnap.com | PI3K/Akt, CaMKII, PKA, GR/JAK1/STAT3 patsnap.com |
Impaired Wound Healing
Dexamethasone is well-known to impair the complex process of wound healing through its effects on various cellular activities. A primary mechanism is the profound interference with collagen metabolism. Dexamethasone drastically reduces the synthesis of both type I and, more severely, type III collagen, which is critical for the initial stages of wound repair. This is accompanied by a decrease in the levels of collagenase and tissue inhibitors of metalloproteinases (TIMPs), disrupting the normal matrix remodeling process.
The drug also hinders re-epithelialization and angiogenesis. It impairs the function of endothelial progenitor cells (EPCs), which are vital for neovascularization. This impairment occurs through the downregulation of the chemokine receptor CXCR4, an effect mediated by the inhibition of the prostaglandin E2 (PGE2) pathway. Reduced CXCR4 expression suppresses the ability of these cells to migrate to the injury site. Furthermore, dexamethasone delays the initial inflammatory phase of healing by reducing the number and altering the migration of key immune cells, such as macrophages and neutrophils, to the wound.
Oxidative Stress and Apoptosis as Mediators of Toxicity
Dexamethasone, a potent synthetic glucocorticoid, can induce significant cellular toxicity through mechanisms involving oxidative stress and apoptosis. bohrium.comspandidos-publications.comnih.gov Research across various cell types has demonstrated that dexamethasone exposure can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). spandidos-publications.comresearchgate.net This increase in ROS can cause damage to cellular components, including lipids, proteins, and DNA, a process known as oxidative injury. bohrium.comfrontiersin.orgaging-us.com
Studies have shown that dexamethasone-induced oxidative stress is a key trigger for apoptosis, or programmed cell death. spandidos-publications.comnih.gov The pro-apoptotic effects are mediated through multiple pathways. One significant mechanism involves the mitochondria. Dexamethasone has been found to down-regulate genes encoding for the mitochondrial respiratory chain and antioxidant enzymes. nih.govresearchgate.net This impairs mitochondrial function and enhances cellular sensitivity to oxidative stress, ultimately leading to the initiation of the apoptotic cascade. bohrium.comresearchgate.net In human neuroblastoma cells, high doses of dexamethasone were shown to decrease glutathione (B108866) levels while increasing ROS production, lipid peroxidation, and cell death, which was accompanied by mitochondrial damage. bohrium.com
Another pathway implicated in dexamethasone-induced apoptosis is endoplasmic reticulum (ER) stress. spandidos-publications.com In osteoblast-like cells, dexamethasone was found to promote apoptosis by activating ER stress markers such as activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP). spandidos-publications.com The study also revealed that the production of ROS induced by dexamethasone increased the level of autophagy, which in turn led to cellular apoptosis. spandidos-publications.com The activation of executioner proteins like caspase-3 is a common downstream event in these pathways, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. spandidos-publications.comfrontiersin.org
Interestingly, some research suggests that dexamethasone can also have protective effects against apoptosis under certain conditions, for instance by inhibiting caspase-3 activity and up-regulating the anti-apoptotic protein Bcl-xL. frontiersin.org However, a substantial body of evidence points towards its role as a pro-oxidant molecule that enhances cell death in various tissues, including neuronal cells, osteoblasts, and in models of hepatotoxicity. researchgate.netfrontiersin.orgaging-us.com
Table 1: Research Findings on Dexamethasone-Induced Oxidative Stress and Apoptosis
| Cell/Model System | Key Findings | Reference(s) |
|---|---|---|
| Murine Neural Stem Cells | Dexamethasone increases sensitivity to oxidative stress-induced apoptosis by down-regulating mitochondrial respiratory chain and antioxidant enzyme genes. | nih.govresearchgate.net |
| MC3T3-E1 Osteoblast-like Cells | Dexamethasone promotes apoptosis via activation of endoplasmic reticulum (ER) stress and autophagy, mediated by increased ROS production. | spandidos-publications.com |
| Human Neuroblastoma SH-SY5Y Cells | High doses of dexamethasone lead to decreased glutathione, increased ROS and lipid peroxidation, mitochondrial damage, and cell death. | bohrium.com |
| Zebrafish Embryos | Co-exposure to dexamethasone resulted in an imbalance in antioxidant defenses and an increase in the apoptotic process. | nih.gov |
| Rat Model (Hepatotoxicity) | Dexamethasone pre-treatment can alleviate oxidative stress by improving levels of Superoxide (B77818) Dismutase (SOD) and Glutathione (GSH) and reducing Malondialdehyde (MDA). | frontiersin.org |
| Cultured Osteoblasts | Dexamethasone treatment provokes significant ROS production and oxidative injury, leading to cell death and apoptosis. | aging-us.com |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Mechanisms
Dexamethasone sodium phosphate (B84403) exerts a potent suppressive effect on the hypothalamic-pituitary-adrenal (HPA) axis through a negative feedback mechanism. who.intmdpi.com The HPA axis is a crucial neuroendocrine system that regulates the body's response to stress and maintains homeostasis. Its activity is controlled by a feedback loop involving the hypothalamus, the pituitary gland, and the adrenal glands.
The primary mechanism of dexamethasone-induced suppression involves its action as a powerful glucocorticoid agonist. mdpi.com When administered, dexamethasone mimics the action of endogenous cortisol, binding to glucocorticoid receptors in the hypothalamus and the pituitary gland. oup.com This binding inhibits the synthesis and release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus of the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary corticotrophs. mdpi.comoup.com The suppression of ACTH secretion, in turn, leads to a decrease in the adrenal glands' production and release of endogenous corticosteroids, such as cortisol. who.intmedsafe.govt.nz
This negative feedback occurs in several distinct time domains. mdpi.comoup.com "Fast feedback" is a rapid, non-genomic mechanism that can occur within minutes to hours of glucocorticoid administration. mdpi.comoup.com Studies in rats have demonstrated that an acute intravenous injection of dexamethasone can cause a significant suppression of plasma corticosterone (B1669441) levels within 50-95 minutes. oup.com This rapid action is thought to help terminate the stress response. oup.com
Prolonged or high-dose administration of dexamethasone leads to more sustained suppression through "delayed" and "slow" feedback mechanisms, which involve genomic actions that alter the synthesis of CRH and ACTH over hours to days. mdpi.com Chronic exposure to pharmacological doses of dexamethasone can result in secondary adrenocortical insufficiency, where the adrenal glands atrophy due to the prolonged lack of ACTH stimulation. medsafe.govt.nz Consequently, the HPA axis becomes unable to mount an adequate response to stress, and abrupt withdrawal of the drug is not recommended. nih.gov The recovery of the HPA axis after suppression is a gradual process; studies show that after a single 1-mg dose of dexamethasone, ACTH levels begin to recover within hours, but complete recovery of both ACTH and cortisol to baseline values may take up to 72 hours. nih.govnih.gov
Table 2: Effects of Dexamethasone on HPA Axis Components
| HPA Axis Component | Effect of Dexamethasone | Mechanism | Reference(s) |
|---|---|---|---|
| Hypothalamus | Suppression of Corticotropin-Releasing Hormone (CRH) synthesis and release. | Negative feedback via glucocorticoid receptor binding. | mdpi.comoup.com |
| Pituitary Gland | Suppression of Adrenocorticotropic Hormone (ACTH) synthesis and release. | Negative feedback, acting directly on pituitary corticotrophs. | who.intoup.commedsafe.govt.nz |
| Adrenal Glands | Decreased production and release of endogenous corticosteroids (e.g., cortisol). | Reduced stimulation due to suppressed ACTH levels. | mdpi.commedsafe.govt.nz |
Advanced Research Methodologies and Formulations for Dexamethasone Sodium Phosphate
Drug Delivery System (DDS) Research and Development
Advanced drug delivery systems (DDS) for dexamethasone (B1670325) sodium phosphate (B84403) are being extensively researched to enhance therapeutic efficacy by ensuring targeted delivery and sustained release, thereby minimizing systemic side effects. These innovative formulations aim to overcome the limitations of conventional administration routes.
Liposomal Formulations and Encapsulation Technologies
Liposomal formulations represent a key strategy for improving the delivery of dexamethasone sodium phosphate, particularly in ophthalmology. These systems encapsulate the water-soluble drug within lipid bilayers, which can modulate its release profile and improve its interaction with biological membranes.
Researchers have characterized various liposomal formulations containing this compound using different phospholipids (B1166683) (both gel and liquid types) and charge inducers, with or without cholesterol. nih.govresearchgate.net The film technique, followed by sonication and membrane extrusion, is a common method for preparing these liposomes. nih.govresearchgate.net Key characteristics such as particle size, entrapment efficiency, and in-vitro release profiles are evaluated to optimize the formulation. nih.gov For instance, studies have investigated both gel state (e.g., PL 90H:SA:Chol) and liquid state (e.g., PL 100:SA:Chol) liposomes. researchgate.netnih.govtandfonline.com The in-vitro release rates from these formulations have been shown to follow Higuchi kinetics, indicating a diffusion-controlled release mechanism. nih.gov
A significant challenge with the water-soluble this compound is achieving high encapsulation efficiency. To address this, some studies have incorporated bovine serum albumin (BSA), which binds to the drug and increases its encapsulation within nanoparticles from approximately 30% to as high as 77%. nih.govnih.gov This approach not only improves drug loading but also helps in achieving a more controlled release pattern by mitigating the initial burst release. nih.govnih.govbrieflands.com
Table 1: Characteristics of this compound Liposomal Formulations
| Formulation Component | Molar Ratios Investigated | Preparation Method | Key Findings |
|---|---|---|---|
| Phospholipids (gel and liquid types), charge inducers, cholesterol | 7:1:2, 10:1:4, 7:1, 10:1 | Film technique, sonication, membrane extrusion | In-vitro release follows Higuchi equation. nih.gov |
| Phospholipid:charge inducer:cholesterol | 10:1:4 | Film method followed by bath sonication | Used to evaluate efficiency for delivering water-soluble drugs in rabbit eyes. nih.gov |
| Chitosan (B1678972) nanoparticles with Bovine Serum Albumin (BSA) | Not specified | Not specified | BSA increased encapsulation efficiency from 30% to 77%. nih.gov |
Microsphere-Based Delivery
Microsphere-based systems offer another effective platform for the sustained delivery of this compound. These systems are particularly explored for localized treatment, such as in brain edema and intraocular conditions.
One study evaluated the efficacy of this compound encapsulated in chitosan microspheres for treating cold injury-induced brain edema in rats. nih.gov The results showed that topical application of these microspheres significantly lowered the degree of edema, with an effectiveness comparable to systemic intraperitoneal administration. nih.gov This highlights the potential of chitosan microspheres as a matrix material for targeted therapies. nih.gov
In the context of ocular drug delivery, poly(lactic-co-glycolic acid) (PLGA) microspheres have been developed. One investigation focused on a sterilized formulation of dexamethasone-loaded PLGA microspheres for sub-Tenon administration, demonstrating good tolerance and controlled drug release. nih.gov Another approach involved co-loading PLGA microspheres with dexamethasone and fibronectin to create a model for chronic glaucoma. innovareacademics.in Furthermore, research into lipopolymeric microspheres has shown their potential for passive lung targeting, exhibiting an initial burst release for rapid action followed by a sustained release profile. mdpi.com
Table 2: Research Findings on Microsphere-Based Delivery of this compound
| Microsphere Material | Application/Model | Key Research Finding | Citation |
|---|---|---|---|
| Chitosan | Cold injury-induced brain edema (rats) | Topical application was as effective as systemic administration in reducing edema. | nih.gov |
| PLGA | Sub-Tenon administration (rabbits) | The formulation was well-tolerated and provided controlled drug release. | nih.gov |
| Lipopolymeric (PLGA:DPPC) | Acute Respiratory Distress Syndrome (ARDS) | Showed initial burst release followed by sustained release, with high lung targeting efficiency. | mdpi.com |
Nanoparticle Systems (e.g., Lipid Calcium Phosphate NPs)
Nanoparticle systems, including lipid calcium phosphate nanoparticles (NPs), are being engineered for targeted and sustained drug delivery. These systems can encapsulate this compound and modify its pharmacokinetic profile.
One innovative approach involves sialic acid-modified lipid calcium phosphate gel core nanoparticles (SA-NPs) for the targeted treatment of acute kidney injury. nih.govresearchgate.net These nanoparticles effectively encapsulated this compound with an encapsulation efficiency of 66.8% and a drug content of 4.56% (w/w). nih.gov In-vitro studies demonstrated a sustained and acid-sensitive release profile. nih.gov Pharmacokinetic studies in vivo revealed that these SA-NPs significantly increased the drug's residence time, with a plasma half-life 1.7 times longer than that of the free drug. nih.govresearchgate.net
Another study constructed pH-sensitive lipid calcium phosphate core-shell nanoparticles co-loading both dexamethasone and this compound. dovepress.comnih.govresearchgate.net These nanoparticles, with a particle size of about 200 nm, were designed to sequentially release the drugs in the acidic microenvironment of ulcerative colitis, thereby regulating macrophage polarization and promoting anti-inflammatory effects. dovepress.comnih.govresearchgate.net
Table 3: Characteristics of this compound Nanoparticle Systems
| Nanoparticle System | Key Features | Encapsulation Efficiency | Drug Content (w/w) | In Vivo Finding |
|---|---|---|---|---|
| Sialic acid-modified lipid calcium phosphate gel core NPs (SA-NPs) | Acid-sensitive release, targets inflamed vascular endothelial cells. nih.govresearchgate.net | 66.8% nih.gov | 4.56% nih.gov | Plasma half-life was 1.7 times that of free drug. nih.govresearchgate.net |
| pH-sensitive lipid calcium phosphate core-shell NPs | Co-loading of dexamethasone and this compound; sequential release. dovepress.comnih.govresearchgate.net | Not specified | Not specified | Accomplished sequential release at the target site. researchgate.net |
| PLGA Nanospheres in Thermo-responsive Hydrogel | Embedded in hydrogel for localized ocular delivery. arvojournals.org | 39% arvojournals.org | Not specified | Sustained release over 24 hours compared to 2 hours for hydrogel alone. arvojournals.org |
Sustained-Release Systems (e.g., Foldable Capsular Vitreous Body, Polymer Implants)
Sustained-release systems are critical for long-term management of chronic conditions, particularly in ophthalmology. The Foldable Capsular Vitreous Body (FCVB) is a novel device that functions as both a vitreous substitute and a drug delivery system. arvojournals.orgarvojournals.orgvesber.com The FCVB consists of a thin capsule with 300-nm apertures that allow for the mechanical release of this compound. arvojournals.orgnih.gov In-vitro studies have shown that the FCVB releases the drug in a time-dependent and dose-dependent manner. arvojournals.orgarvojournals.orgnih.gov In vivo studies in rabbits demonstrated that the drug could be detected in the aqueous humor for up to 28 days, a significant extension compared to the control group where it was undetectable after day 3. arvojournals.orgarvojournals.orgnih.gov
Biodegradable polymer implants are another major area of research. nih.gov Studies have tested capsule implants made from various polymers like polycaprolactone (B3415563) (PCL), poly(lactic acid) (PLA), and poly(lactic-co-glycolide) (PLGA) with different compositions (90:10 and 50:50). nih.gov The release kinetics were found to be dependent on the hydrophobicity of the polymer; the more hydrophilic 50:50 PLGA showed the fastest release. nih.gov Other research has explored interpenetrating polymer networks (IPNs) of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(N,N′-dimethylacrylamide) (PDMAM) for dermal delivery, which demonstrated a release of about 70% of the drug over 24 hours following Fickian diffusion. mdpi.com
Table 4: In Vivo Release Duration of this compound from Sustained-Release Systems
| Delivery System | Animal Model | Duration of Drug Detection | Control Group Duration | Citation |
|---|---|---|---|---|
| Foldable Capsular Vitreous Body (FCVB) | Rabbit | Up to 28 days | Before day 3 | arvojournals.orgarvojournals.orgnih.gov |
| Periocular Capsular DDS | Rabbit | Up to 56 days in ocular tissues | Undetectable after 3 days | tandfonline.com |
| DSP-Ca Depot (Passive Delivery) | Rabbit | Half-life ~3x longer than DSP alone | Not Applicable | arvojournals.org |
Erythrocyte-Mediated Drug Delivery
Erythrocyte-mediated drug delivery is an innovative approach that uses a patient's own red blood cells as natural carriers for drugs. quincetx.com In this system, the prodrug this compound is encapsulated into autologous erythrocytes ex-vivo using a process based on reversible hypotonic hemolysis. nih.gov These drug-loaded erythrocytes are then re-infused into the patient. nih.govresearchgate.net
Once in circulation, the erythrocytes act as bioreactors, gradually converting the non-diffusible dexamethasone 21-phosphate into the active, diffusible form, dexamethasone. nih.govresearchgate.net This process allows for a slow and continuous release of the drug into the bloodstream. Pharmacokinetic studies have shown that a single administration of these drug-loaded erythrocytes can maintain detectable dexamethasone concentrations in the blood for up to seven days. nih.govresearchgate.net This method is designed to provide continuous delivery of dexamethasone over an extended period, potentially as long as four weeks, thereby preserving the therapeutic efficacy of the corticosteroid while aiming to reduce the side effects associated with chronic daily steroid use. frontiersin.org This technology has been investigated in clinical trials for conditions like chronic obstructive pulmonary disease (COPD) and ataxia telangiectasia. nih.govfrontiersin.orglcywzlzz.com
Transdermal and Microneedle-Assisted Delivery
Transdermal delivery of this compound is being advanced through the use of microneedle arrays, which painlessly penetrate the skin's outer barrier, the stratum corneum. researchgate.net This technology offers a promising alternative to oral and parenteral administration. nih.gov
One novel approach involves trilayer dissolving microneedle arrays that co-formulate dexamethasone and its prodrug, this compound, to achieve both a fast onset of action and sustained treatment. nih.gov Ex-vivo studies using these trilayer microneedles demonstrated a delivery efficiency of over 40% for intradermal delivery and over 50% for transdermal delivery. nih.gov
Another strategy combines microneedle arrays with iontophoresis to enhance drug delivery. nih.gov Studies using drug-loaded microneedles made from polyvinyl alcohol and polyvinyl pyrrolidone showed that the combination with iontophoresis led to significantly higher and more rapid drug permeation (95.06% within 60 minutes) compared to microneedles alone (84.07% within 240 minutes). nih.gov In a rat model of paw edema, the microneedle-iontophoresis combination resulted in a more significant reduction in swelling (83.02%) compared to microneedles alone (72.55%). nih.gov These findings suggest that microneedle-assisted delivery, particularly when enhanced with iontophoresis, is a promising candidate for treating inflammatory skin conditions. nih.govnih.gov
Analytical Method Development and Validation for this compound and its Metabolites
The accurate quantification of this compound (DSP) in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. To this end, a variety of robust analytical methods have been developed and validated. These methods are designed to be specific, sensitive, and reliable, adhering to stringent guidelines set by bodies like the International Council for Harmonisation (ICH).
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. Its versatility allows for the separation, identification, and quantification of DSP, its active form dexamethasone, and related impurities or degradation products. nih.gov HPLC methods are widely employed for routine analysis in quality control laboratories and for assessing drug stability. nih.govut.ac.ir
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode used for the analysis of this compound. sielc.comnih.gov In this technique, a non-polar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.govresearchgate.nettpcj.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate buffer. researchgate.nettpcj.org The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that are optimized to achieve efficient separation with symmetrical peak shapes and short analysis times. nih.gov Detection is most frequently performed using a UV detector, with the wavelength of maximum absorbance for DSP typically set around 240-254 nm. researchgate.nettpcj.orgnih.govpensoft.net Some methods have been developed that avoid the use of buffers, simplifying the procedure. pensoft.net
Table 1: Examples of Reverse Phase HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Vydac Denali C18 (250 x 4.6 mm, 5 µm) | 5 mM Ammonium acetate (B1210297) buffer : Acetonitrile : Methanol (43:32:25, v/v) | 0.9 | 240 | Not Specified | nih.gov |
| C18 PrincetonSPHER-100 (250 × 4.6 mm, 5 µm) | Acetonitrile : 0.1% Sodium dihydrogen phosphate monohydrate (50:50) | 1.0 | 254 | 2.899 | researchgate.net |
| C18 (250mm X 4.6 mm, 5µm) | Acetonitrile : 0.1% Phosphate buffer (pH 3.0) (50:50) | 1.0 | 254 | 2.25 | tpcj.org |
| Onyx™ Monolithic C18 | Acetonitrile : Sodium phosphate buffer (pH 3.0) (28:72 v/v) | 1.0 | 243 | Not Specified | nih.gov |
This compound is often formulated in combination with other active pharmaceutical ingredients, particularly in ophthalmic and injectable preparations. Consequently, numerous HPLC methods have been developed for the simultaneous determination of DSP and other drugs in a single analytical run. These methods are essential for the quality control of combination drug products.
Methods have been validated for the concurrent analysis of DSP with antibiotics like chloramphenicol, sparfloxacin, gatifloxacin, and levofloxacin, as well as other corticosteroids like prednisolone (B192156) acetate. nih.govtpcj.orgpensoft.netnih.govresearchgate.net The development of these methods involves careful optimization of chromatographic conditions to resolve all components from each other and from any potential degradation products, ensuring the method is stability-indicating. nih.gov
Table 2: HPLC Methods for Simultaneous Estimation of this compound (DSP) with Other Compounds
| Co-analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Sparfloxacin | Chromosil C18 (250 mm x 4.6 mm, 5µm) | Mixed phosphate buffer (pH 6.8) : Acetonitrile (50:50, v/v) | 224 | |
| Prednisolone acetate | C18 (250mm X 4.6 mm, 5µm) | Acetonitrile : 0.1% Phosphate buffer (pH 3.0) (50:50) | 254 | tpcj.org |
| Chloramphenicol, Tetrahydrozoline HCl | C18 (250 mm, 4.6 mm, 5 µm) | Acetonitrile : Phosphate buffer (pH 4.0; 0.05 M) (30:70, v/v) | 230 | nih.gov |
| Ondansetron (B39145), Granisetron, Tropisetron, Azasetron | Phenomenex C18 (150 mm x 4.6 mm, 5 μm) | Acetonitrile : 50 mM KH2PO4 buffer : Triethylamine (25:74:1; v/v; pH 4.0) | 241 | nih.gov |
| Gatifloxacin | C18 (250 × 4.6 mm, 5 µ) | Mixed phosphate buffer (pH 6.8) : Acetonitrile (60:40) | 254 | academicjournals.org |
| Chloramphenicol | C18 (250 mm x 4.6 mm, 5µ) | Mixed phosphate buffer (pH 6.8) : Acetonitrile (70:30, v/v) | 254 | researchgate.net |
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is capable of quantifying DSP and its active metabolite, dexamethasone, at very low concentrations (ng/mL or µg/L) in complex matrices like plasma, vitreous humor, and various tissues. nih.govnih.govmdpi.com The high selectivity of LC-MS/MS minimizes interference from endogenous components of the biological samples. nih.gov
Sample preparation for LC-MS/MS analysis typically involves protein precipitation or solid-phase extraction (SPE) to remove proteins and other interfering substances. nih.govmdpi.comnih.gov The analysis is often performed using electrospray ionization (ESI) in the positive ion mode, with detection carried out via multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity. nih.govmdpi.com The use of specialized hardware, such as systems with MaxPeak High Performance Surfaces, can mitigate the adsorption of phosphorylated analytes like DSP to metal surfaces in the LC flow path, thereby improving peak shape, recovery, and reproducibility. waters.com
Table 3: Examples of LC-MS/MS Methods for this compound (DSP) and/or Dexamethasone Analysis
| Analyte(s) | Matrix | Sample Preparation | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| Dexamethasone, Dexamethasone Phosphate | Not specified | Not specified | 1–250 ng/mL | 1 ng/mL | waters.com |
| Dexamethasone, Dexamethasone SP | Human Plasma, Cochlear Perilymph | Protein precipitation | 0.5-500 µg/L | 0.5 µg/L | nih.gov |
| Dexamethasone Phosphate | Human Plasma | Protein precipitation (Methanol) | 1–1000 ng/mL | 1 ng/mL | lcms.cz |
| Dexamethasone | Rat Plasma, Fetal Tissues | Solid-Phase Extraction (SPE) | 0.2–100 ng/mL (plasma) | 0.2 ng/mL (plasma) | nih.gov |
| Moxifloxacin, DSP | Rabbit Ocular Tissues, Plasma | Protein precipitation (Methanol) | 0.5–200 ng/mL | 0.5 ng/mL | mdpi.com |
UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative to chromatographic methods for the quantification of this compound in bulk and pharmaceutical dosage forms. nih.govnih.govresearchgate.net These methods are based on the measurement of light absorbance by the analyte at its wavelength of maximum absorbance (λmax). nih.gov
For DSP, the λmax is consistently reported to be around 242.5 nm. nih.govnih.govresearchgate.net The choice of solvent is critical; as DSP is soluble in phosphate buffer, it is often used as the solvent. nih.govnih.gov Studies have shown that a pH of 6 is optimal for measurement, providing the highest absorbance. nih.govnih.gov The method follows the Beer-Lambert law, showing a linear relationship between absorbance and concentration over a defined range. nih.govnih.gov For analyzing DSP in the presence of other interfering substances, derivative spectrophotometric methods have been developed, which can resolve overlapping spectra. ekb.egejournal.by
Table 4: UV-Vis Spectrophotometric Methods for this compound (DSP) Analysis
| Method Type | Co-analyte(s) | Solvent/Buffer | λmax or Measurement Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Direct UV | None | Phosphate buffer (pH 6) | 242.5 | 2-50 | nih.govnih.govresearchgate.net |
| First Derivative | Cefixime Trihydrate | Not Specified | 255.6 (for DXP) | Not Specified | ekb.eg |
| Direct UV | None | Distilled Water | 242 | 5-25 | researchgate.net |
| Derivative Ratio | Chloramphenicol, Tetrahydrozoline HCl | Not Specified | 272.0 or 258.0 (for DSP) | 4.0-32.0 | ejournal.by |
Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For this compound, methods are validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.nettpcj.orgpjps.pk
Linearity: This is the ability of the method to elicit results that are directly proportional to the concentration of the analyte. For DSP, methods typically show excellent linearity with correlation coefficients (r or r²) greater than 0.999 over a specified range. researchgate.netnih.govnih.gov
Precision: This expresses the closeness of agreement between a series of measurements. It is usually reported as the Relative Standard Deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. For validated DSP methods, the RSD is typically well below 2%. researchgate.netnih.gov
Accuracy: This is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample. For DSP, accuracy is generally found to be within 98-102%. researchgate.netnih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net These values are crucial for determining trace amounts of the drug or its impurities.
Table 5: Summary of Validation Parameters for this compound (DSP) Analytical Methods
| Method Type | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| UV-Vis | 2-50 | 98.58 - 102.52 | Not Specified | 0.83 | 2.5 | nih.govnih.gov |
| HPLC | 0.5-100 | 98.60 - 108.60 | < 2% | Not Specified | Not Specified | nih.gov |
| HPLC | 3-18 (SFN) / 1-6 (DSP) | 99 - 101 | Not Specified | 0.023 (DSP) | 0.072 (DSP) | pjps.pk |
| RP-HPLC | 15-60 | 99.27 - 100.98 | 0.057 - 0.949 | 1.327 | 4.425 | researchgate.net |
| LC-MS/MS | 0.0005-0.5 (plasma) | Bias < ±10% | < 10% | Not Specified | 0.0005 | nih.gov |
| HPLC | 0.58-120 (GFN) / 0.50-120 (DSP) | Acceptable | Acceptable | Not Specified | Not Specified | nih.gov |
Reverse Phase HPLC
Spectrophotometric Methods (UV-Vis)
In Vitro and In Vivo Preclinical Model Systems in this compound Research
The study of this compound, a water-soluble prodrug of the potent glucocorticoid dexamethasone, relies heavily on a variety of preclinical models to elucidate its mechanisms of action and evaluate novel formulations. mdpi.comresearchgate.net These models, spanning from single-cell cultures to complex animal systems, are indispensable for translational research.
In vitro cell culture systems are fundamental for dissecting the molecular mechanisms of this compound. These models allow for controlled investigations into cellular pathways and responses.
Human Retinal Pigment Epithelial (ARPE-19) Cells: Research using ARPE-19 cells has demonstrated that dexamethasone can induce global DNA hypomethylation and hyper-hydroxymethylation. nih.govresearchgate.net This is associated with altered mRNA expression of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) proteins, suggesting an epigenetic basis for its therapeutic effects in ocular diseases. nih.govresearchgate.net
Human Fibroblasts: Studies on primary human fibroblasts, including those from patients with Ataxia-Telangiectasia (AT), have been used to analyze gene expression changes induced by dexamethasone. researchgate.net Microarray analyses revealed that even low doses can modulate the expression of numerous genes, providing insights into its therapeutic mechanisms in genetic disorders. researchgate.net
Rat Bone Marrow Stromal Cells: Dexamethasone has been shown to induce osteoblastic differentiation in rat bone marrow stromal cell cultures, as evidenced by increased mRNA expression of markers like alkaline phosphatase, osteopontin, and osteocalcin. selleckchem.com
Hippocampal Neural Progenitor Cells: In cultures of adult hippocampal neural progenitor cells, dexamethasone treatment was found to decrease cell proliferation. selleckchem.com
Lymphocytes: The clastogenic potential of dexamethasone has been observed in in vitro human lymphocyte assays at high concentrations. nafdac.gov.ng
Animal models are crucial for studying the pharmacokinetics, efficacy, and safety of this compound in a systemic context.
Rabbits: New Zealand white rabbits are frequently used in ophthalmic research. Studies have employed them to evaluate the transscleral delivery of this compound for treating conditions like experimentally induced uveitis (EIU). arvojournals.org Furthermore, repeat-dose topical ocular safety studies in rabbits have been conducted to assess systemic corticosteroid effects. nafdac.gov.ng Models of blood-retinal barrier breakdown have also been used to evaluate the pharmacodynamics of dexamethasone implants. fda.gov
Rats: Sprague-Dawley and other rat strains are widely used in various research areas. They have been instrumental in pharmacokinetic studies, neurotoxicity assessments of intrathecal administration, and investigations into the anti-inflammatory effects of new delivery systems. nih.govresearchgate.net For instance, research has shown that this compound is efficiently converted to its active form, dexamethasone, when delivered intrathecally in rats. nih.gov Diabetic rat models have been used to study the impact of the disease on the percutaneous permeation of the drug. tandfonline.com
Mice: Murine models are essential for immunology and oncology research. They have been used to evaluate the antileukemic efficacy of different dexamethasone dosing schedules in acute lymphoblastic leukemia xenografts. plos.org Mouse models of lupus nephritis have also been used to test novel polymeric dexamethasone prodrugs. nih.gov Additionally, the in vivo clastogenic effects of dexamethasone have been assessed using the mouse micronucleus assay. nafdac.gov.ng
Calves: Veal calves have been used in studies to identify biomarkers of illicit dexamethasone treatment. nih.gov These studies help in developing methods to detect the misuse of corticosteroids in livestock. nih.gov
Other Animal Models: Equine models have been used to study the disposition and effects of intra-articularly administered dexamethasone in synovitis. diva-portal.org While less common, cats are also used in veterinary research involving dexamethasone.
| Animal Model | Area of Research | Key Findings | Citation |
|---|---|---|---|
| Rabbits | Ocular Drug Delivery and Safety | Effective for transscleral delivery in uveitis models; high doses may show systemic effects. | nafdac.gov.ngarvojournals.org |
| Rats | Pharmacokinetics, Neurotoxicity, Inflammation | Efficient conversion of prodrug to active form intrathecally; diabetic models show increased skin permeation. | nih.govtandfonline.com |
| Mice | Oncology, Immunology | Dosing schedules impact antileukemic efficacy; new prodrugs show promise in lupus nephritis. | plos.orgnih.gov |
| Calves | Biomarker Discovery | Identified serum paraoxonase/arylesterase 1 precursor (PON1) as a potential biomarker for illicit use. | nih.gov |
Ex vivo models bridge the gap between in vitro and in vivo research, providing a more complex biological environment than cell cultures while allowing for greater experimental control than live animal studies.
Porcine and Rat Skin: Porcine skin is considered a good surrogate for human skin in permeation studies. nih.gov Ex vivo studies using porcine and rat skin mounted in Franz diffusion cells have been employed to investigate the transdermal delivery of this compound, often in combination with enhancement techniques like iontophoresis and microneedles. nih.govresearchgate.netsci-hub.box These studies have demonstrated that such techniques can significantly increase the permeation and deposition of the drug in the skin. sci-hub.box
Scleral Tissue: Ex vivo trans-scleral diffusion studies have been conducted using scleras from equine, porcine, and rabbit eyes. arvojournals.org These experiments have shown interspecies differences in drug diffusion, which is valuable information for the development of trans-scleral drug delivery systems for both veterinary and human ophthalmology. arvojournals.org
Porcine Mucosa: Ex vivo porcine mucosa has been used to evaluate the release of this compound from mucoadhesive nanosystems designed for oral mucosal delivery. nih.gov
Animal Models (e.g., Rabbits, Rats, Mice, Zebrafish, Calves, Cats)
Pharmacogenomics and Biomarker Discovery in Response to this compound Therapy
The fields of pharmacogenomics and biomarker discovery aim to personalize this compound therapy by identifying genetic factors and biological markers that predict patient response.
Pharmacogenomics: Genetic variations in genes encoding the glucocorticoid receptor (NR3C1), as well as metabolizing enzymes like CYP3A4 and CYP3A5, are being investigated for their role in dexamethasone treatment outcomes. pharmgkb.org Dexamethasone itself can induce the expression of these enzymes, potentially through the activation of the glucocorticoid and pregnane (B1235032) X receptors, which may influence its own metabolism and that of other drugs. pharmgkb.org
Biomarker Discovery:
In bronchopulmonary dysplasia (BPD), plasma levels of Low-density lipoprotein receptor-related protein 1 (LRP1) and S100A8 have been identified as potential biomarkers to predict the efficacy of dexamethasone therapy. medsci.org Infants with BPD who responded well to treatment showed a significant decrease in these proteins. medsci.org
In veal calves, serum paraoxonase/arylesterase 1 precursor (PON1) has been identified as a potential biomarker for detecting illicit dexamethasone treatment. nih.gov
For high-altitude pulmonary edema (HAPE) in a rat model, the immune-related biomarker B2M has been studied for its correlation with the therapeutic effect of dexamethasone. nih.gov
In the context of Ataxia-Telangiectasia, there is ongoing research to identify biomarkers of disease severity and clinical response to guide treatment decisions, especially in older patients. unibs.it
| Condition | Potential Biomarker | Finding | Citation |
|---|---|---|---|
| Bronchopulmonary Dysplasia | LRP1, S100A8 | Plasma levels decrease in infants responsive to dexamethasone therapy. | medsci.org |
| Illicit Use in Calves | PON1 | Disappearance of protein spots in plasma following treatment. | nih.gov |
| High-Altitude Pulmonary Edema (Rat Model) | B2M | Correlates with the therapeutic effect of dexamethasone. | nih.gov |
Combination Therapy Research: Mechanisms of Drug Interactions
Research into combination therapies involving this compound aims to enhance therapeutic efficacy or mitigate adverse effects by understanding the mechanisms of drug-drug interactions.
Combining this compound with other anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), is common in clinical practice but requires careful consideration of their interaction mechanisms.
NSAIDs (e.g., Diclofenac (B195802), Ketoprofen): Dexamethasone's primary anti-inflammatory mechanism involves the inhibition of phospholipase A2, which in turn reduces the production of prostaglandins (B1171923) and leukotrienes. efda.gov.etopendentistryjournal.com NSAIDs, on the other hand, primarily inhibit cyclooxygenase (COX) enzymes. who.int
An in vitro study investigating the compatibility of mixing diclofenac sodium and this compound found no evidence of a chemical interaction, suggesting they are physically compatible for co-administration. researchgate.net
Animal studies have explored the combined immunosuppressive and immunomodulatory effects. For example, in dexamethasone-immunosuppressed rats, both ketoprofen (B1673614) and diclofenac demonstrated distinct effects on the immune response. who.int
However, concurrent use of dexamethasone and NSAIDs can increase the risk of gastrointestinal ulceration or hemorrhage. pfizer.comscot.nhs.uk This is a pharmacodynamic interaction where both drugs contribute to weakening the protective mechanisms of the gastrointestinal mucosa.
Interactions with anti-emetic agents
This compound is frequently used in combination with other anti-emetic agents, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). njmonline.nlnih.gov These interactions can be pharmacokinetic, affecting drug metabolism, or related to physical compatibility in intravenous (IV) admixtures.
A significant pharmacokinetic interaction occurs with aprepitant (B1667566), a neurokinin-1 (NK1) receptor antagonist. Aprepitant is a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing dexamethasone. njmonline.nlnih.gov Co-administration of aprepitant with dexamethasone leads to a 2.2-fold increase in the area under the concentration-time curve (AUC) of dexamethasone, effectively increasing its plasma concentration and duration of action. njmonline.nlnjmonline.nlinpharmd.com This interaction is clinically significant to the point that guidelines recommend a dose reduction of dexamethasone when used concurrently with aprepitant to avoid potential toxicity from heightened steroid exposure. njmonline.nlnih.govinpharmd.com
In contrast, no clinically relevant pharmacokinetic interaction has been observed when this compound is co-administered with ondansetron, a serotonin (B10506) 5-HT3 receptor antagonist. njmonline.nlnjmonline.nl Although ondansetron is also a substrate for CYP3A4, it is metabolized by multiple other CYP enzymes as well. njmonline.nlmedsafe.govt.nz This multiplicity of metabolic pathways likely compensates for any competitive inhibition at the CYP3A4 level, preventing significant changes in the plasma concentrations of either drug when used together. njmonline.nlmedsafe.govt.nz
Physical compatibility is another critical interaction aspect, especially for IV administration. Studies have investigated the physical stability of this compound when mixed with ondansetron in the same solution. Incompatibilities, such as precipitation, have been reported. nih.gov Research indicates that the formation of a precipitate is dependent on the concentrations of the two drugs. One study found that in a 50 ml solution of normal saline, precipitation occurred when dexamethasone and ondansetron amounts exceeded 8 mg and 16 mg, respectively. nih.govresearchgate.net The analysis of the precipitate suggested a molecular interaction between the positively charged ondansetron and the negatively charged dexamethasone. nih.gov However, compatibility has been demonstrated at other concentrations, supporting administration through the same Y-site or in larger volume infusion bags. medsafe.govt.nzelsevier.es
| Interacting Agent | Type of Interaction | Mechanism | Research Finding | Reference |
|---|---|---|---|---|
| Aprepitant | Pharmacokinetic | Inhibition of CYP3A4 by aprepitant, reducing dexamethasone metabolism. | Results in a 2.2-fold increase in the AUC of dexamethasone. | njmonline.nlnjmonline.nlinpharmd.com |
| Ondansetron | Pharmacokinetic | Both are substrates of CYP3A4, but ondansetron has multiple metabolic pathways. | No clinically relevant pharmacokinetic interaction observed. | njmonline.nlnjmonline.nl |
| Ondansetron | Physical (In-vitro) | Potential for molecular complex formation and precipitation in IV admixtures. | Precipitation observed in 50 ml normal saline when dexamethasone > 8 mg and ondansetron > 16 mg. | nih.govresearchgate.net |
| Sugammadex (B611050) | Pharmacodynamic (Theoretical) | Sugammadex may encapsulate the steroidal dexamethasone, potentially reducing its anti-emetic efficacy. | The effect of sugammadex on the antiemetic efficacy of dexamethasone is under investigation. | clinicaltrials.gov |
Interactions affecting metabolic clearance
The metabolic clearance of dexamethasone is complex, as it is both a substrate and a dose-dependent inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov This dual role makes this compound susceptible to and a perpetrator of numerous drug-drug interactions. nih.govencyclopedia.pub After administration, this compound is rapidly hydrolyzed to dexamethasone, which is then primarily metabolized in the liver by CYP3A4. nih.govwho.int
Dexamethasone as a Victim of Interactions:
The clearance of dexamethasone can be significantly altered by co-administration with potent inhibitors or inducers of CYP3A4. encyclopedia.pubwho.int
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 decrease the metabolic clearance of dexamethasone, leading to higher plasma concentrations and a prolonged elimination half-life. nih.govwho.int For instance, co-administration with itraconazole, a potent CYP3A4 inhibitor, can increase the systemic exposure of both oral and intravenous dexamethasone by approximately 3 to 4-fold. nih.govencyclopedia.pubhelsinki.fi Other inhibitors like ketoconazole (B1673606) and ritonavir (B1064) are also expected to increase dexamethasone levels, heightening the risk of systemic corticosteroid side effects. who.intfda.gov
CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity can enhance the metabolism of dexamethasone, leading to reduced blood levels and diminished pharmacological activity. who.int Co-administration with inducers like rifampicin, phenytoin, carbamazepine, and phenobarbital (B1680315) may necessitate an adjustment in the dexamethasone dosage to maintain therapeutic efficacy. who.int
Dexamethasone as a Perpetrator of Interactions:
Dexamethasone itself is a moderate, dose-dependent inducer of CYP3A4. nih.govwho.int This induction can increase the clearance of other drugs that are metabolized by this enzyme, resulting in decreased plasma concentrations and potential loss of their efficacy. who.intfda.gov For example, dexamethasone can increase the clearance of the HIV protease inhibitor indinavir. who.int In-vitro studies using human hepatocytes have quantified this induction, showing that CYP3A4 activity increased by 1.7 to 6.9-fold with dexamethasone concentrations ranging from 2 to 100 μM. nih.govirispublishers.com Dexamethasone has also been shown to induce the expression of P-glycoprotein (P-gp), a drug efflux transporter, which can further contribute to drug interactions by affecting drug absorption and distribution. nih.govmdpi.com
| Interacting Agent Class | Example Agent(s) | Mechanism | Effect on Dexamethasone | Reference |
|---|---|---|---|---|
| Strong CYP3A4 Inhibitors | Itraconazole, Ketoconazole, Ritonavir | Inhibit CYP3A4-mediated metabolism of dexamethasone. | Increased plasma concentration and exposure (3-4 fold increase with itraconazole). | nih.govencyclopedia.pubhelsinki.fi |
| CYP3A4 Inducers | Rifampicin, Phenytoin, Carbamazepine | Enhance CYP3A4-mediated metabolism of dexamethasone. | Decreased plasma concentration and pharmacological activity. | who.int |
| Estrogens | Oral contraceptives | May decrease the hepatic metabolism of certain corticosteroids. | Increased effect of dexamethasone. | fda.gov |
| Dexamethasone as an Inducer | ||||
| Affected Agent Class | Example Agent(s) | Mechanism | Effect on Affected Agent | Reference |
| CYP3A4 Substrates | Indinavir, Erythromycin | Dexamethasone induces CYP3A4, increasing the metabolism of the substrate. | Decreased plasma concentration and efficacy. | who.intfda.gov |
Ultrasonic and Electromagnetic Field Studies for Molecular Interactions
Advanced physical methods, including ultrasonic and electromagnetic fields, have been employed to investigate the molecular behavior of this compound and its interactions with biological systems.
Ultrasonic Studies:
Ultrasonic energy has been utilized both to probe the molecular dynamics of this compound in solution and to enhance its delivery through biological barriers.
Molecular Self-Association: Studies using ultrasonically induced birefringence have investigated the molecular aggregation of this compound in aqueous solutions. researchgate.netmdpi.com This technique applies an ultrasonic field to a solution, which forces an ordering of molecules and induces anisotropy in the refractive index (birefringence). mdpi.com The relaxation of this birefringence after the field is removed provides insights into the size and rotational diffusion of molecular aggregates. researchgate.net Research has shown that this compound molecules undergo a self-association process, forming aggregates. researchgate.netmdpi.comnih.gov The analysis of transient birefringence signals allows for the evaluation of the interplay between permanent and induced dipole moments, which is influenced by solution concentration, temperature, and ultrasound properties like frequency and intensity. researchgate.netmdpi.com
Enhanced Drug Delivery (Sonophoresis): Ultrasound has been shown to enhance the penetration of this compound through tissues like the cornea and skin. nih.govnih.govkglmeridian.com In-vivo studies on rabbit models demonstrated that applying ultrasound at frequencies of 400 kHz and 600 kHz significantly increased the concentration of this compound in the aqueous humor by 2.8 and 2.4 times, respectively, compared to sham treatments. nih.govnih.govresearchgate.net This enhancement is attributed to structural changes in the tissue, such as minor epithelial disorganization in the cornea, which increases its permeability. nih.gov Studies on transdermal delivery have also shown that phonophoresis increases drug penetration, with most of the delivery occurring after the ultrasound treatment has concluded, due to a temporary increase in skin permeability. kglmeridian.com
Electromagnetic Field Studies:
The influence of electromagnetic fields on this compound has been explored primarily through iontophoresis and in studies investigating systemic biological effects.
Iontophoresis: This technique uses a low-level direct electric current to drive charged drug molecules across the skin. physio-pedia.com As this compound is a charged molecule, cathodic iontophoresis can be used to deliver it transdermally. oup.com Studies have confirmed the delivery of the drug to depths of several millimeters into tissue using this method. oup.com Research comparing different current application protocols found that low-current, long-duration iontophoresis resulted in a greater and more sustained physiological effect (cutaneous vasoconstriction) than an equivalent dose delivered with high-current, short-duration iontophoresis. oup.com This suggests that the application of an electric field can be optimized to improve localized drug retention. oup.com
Pulsed Electromagnetic Fields (PEMFs): Research has also investigated the systemic effects of PEMFs in combination with dexamethasone treatment. One study in a rat model of glucocorticoid-induced osteoporosis found that daily treatment with PEMFs (in combination with UVB) counteracted some of the negative effects of dexamethasone on bone metabolism. e-century.us The PEMF-treated group showed increased bone mineral density and improved trabecular microarchitecture compared to the group receiving only dexamethasone. e-century.us While this represents a systemic physiological interaction rather than a direct molecular one, it is mediated by changes at the cellular and molecular level, such as the expression of calcium channel proteins. e-century.us
| Methodology | Focus of Study | Key Finding | Reference |
|---|---|---|---|
| Ultrasonically Induced Birefringence | Molecular self-association in aqueous solution. | Demonstrated that DSP molecules form aggregates due to hydrophobic interactions and self-association. | researchgate.netmdpi.comnih.gov |
| Sonophoresis (Ultrasound) | Enhanced ocular drug delivery. | Increased drug concentration in aqueous humor by up to 2.8 times in a rabbit model. | nih.govnih.govresearchgate.net |
| Iontophoresis (Electric Field) | Enhanced transdermal drug delivery. | Demonstrated drug delivery to a depth of 12 mm; low-current, long-duration delivery was more efficient. | oup.com |
| Pulsed Electromagnetic Fields (PEMF) | Systemic interaction with dexamethasone effects on bone. | PEMF treatment improved bone mineral density and trabecular structure in dexamethasone-treated rats. | e-century.us |
Emerging Research Areas and Future Directions for Dexamethasone Sodium Phosphate
Novel Applications and Repurposing Research
The therapeutic landscape of dexamethasone (B1670325) sodium phosphate (B84403) is expanding beyond its traditional uses, with researchers exploring its potential in new contexts and repurposing it for various conditions.
Beyond Anti-inflammatory and Immunosuppressive Roles
While the anti-inflammatory and immunosuppressive effects of dexamethasone are well-established, recent research has explored its application in other therapeutic areas. ontosight.aibayviewrx.com One notable area is in oncology, where dexamethasone is not only used to manage side effects of cancer therapy but is also being investigated for its direct anti-tumor effects in certain malignancies like leukemia and lymphoma. ontosight.ai Furthermore, modifications of dexamethasone are being explored to enhance its anticancer properties. For instance, dexamethasone modified by gamma-irradiation has shown potential as a novel anticancer agent in human non-small cell lung cancer by inducing apoptosis and cell cycle arrest. plos.org
Another significant area of repurposing has been in the context of the recent global health crisis. Dexamethasone has been investigated for its potential to mitigate the severe respiratory complications associated with COVID-19. nih.govtandfonline.com Clinical trials have suggested that dexamethasone can reduce mortality in severely ill patients, highlighting its role in managing the "cytokine storm" associated with the disease. nih.govmdpi.com
Encapsulation of dexamethasone sodium phosphate into autologous erythrocytes (EryDex) is another innovative approach being investigated for the treatment of rare neurological disorders like Ataxia Telangiectasia. frontiersin.orgcenterwatch.comclinicaltrials.govnih.gov This method is designed to provide a continuous and slow release of dexamethasone, potentially improving efficacy while minimizing the side effects associated with long-term steroid use. frontiersin.orgnih.gov
Applications in Aquatic Environment Toxicology
The widespread use of pharmaceuticals has led to their presence in aquatic environments, raising concerns about their ecological impact. Dexamethasone has been detected in various water sources, prompting research into its effects on aquatic organisms. nih.gov
Studies have shown that dexamethasone can have deleterious effects on aquatic life, including bacteria, algae, and fish. mdpi.com Research using zebrafish (Danio rerio) as a model organism has demonstrated that exposure to this compound, even at low concentrations, can lead to developmental abnormalities, affect survival and hatching rates, and disturb the antioxidant defense system. nih.govresearchgate.netresearchgate.netnih.gov Interestingly, while dexamethasone itself may not show high toxicity to algae, its photodegradation products can be significantly more toxic. mdpi.com This highlights the complex environmental fate and impact of this pharmaceutical.
Development of Synthetic Analogs and Prodrugs
To improve the therapeutic index of dexamethasone, researchers are actively developing synthetic analogs and prodrugs with enhanced properties.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For corticosteroids like dexamethasone, SAR studies have been instrumental in designing more potent and specific drugs. researchgate.netnih.govrsc.org Key structural features essential for glucocorticoid activity include the 3-keto-4-ene scaffold. researchgate.net Modifications such as fluorination at the 6α and 9α positions have been shown to enhance glucocorticoid potency, while substitutions at the C-16 position can reduce unwanted mineralocorticoid activity. researchgate.net
Further SAR analyses have explored the impact of various substitutions on the steroid backbone, providing insights into the molecular recognition by its receptors and informing the design of new derivatives with improved therapeutic profiles. nih.govacs.org
Modified Dexamethasone Derivatives (e.g., Dexamethasone sodium-m-sulfobenzoate)
A significant area of development involves the creation of modified dexamethasone derivatives and prodrugs to alter its pharmacokinetic and pharmacodynamic properties. nih.gov this compound itself is a prodrug, designed to be more water-soluble than dexamethasone for intravenous administration. nih.gov
One such derivative is dexamethasone sodium-m-sulfobenzoate . ontosight.aicymitquimica.comlgcstandards.com This compound is a water-soluble salt of a dexamethasone ester and is used for its potent anti-inflammatory and immunosuppressive effects. ontosight.ainih.gov Pharmacokinetic studies have shown that the conversion of dexamethasone sodium-m-sulfobenzoate to active dexamethasone is slower and less complete compared to dexamethasone phosphate, leading to a longer mean residence time of dexamethasone in the body. nih.gov
Other synthetic strategies include conjugating dexamethasone to various molecules to create novel derivatives. For example, esterification of dexamethasone with different fatty and aromatic acids has been shown to influence its self-assembly and hydrogel formation properties. frontiersin.org Another approach involves creating mutual prodrugs, such as the phosphodiester conjugation of dexamethasone and metronidazole, designed for targeted release in the gastrointestinal tract. uobaghdad.edu.iq Researchers have also explored modifying dexamethasone with RGD-peptides to potentially enhance its anti-inflammatory efficacy while reducing side effects like osteoporosis. rsc.org
Translational Research into Clinical Efficacy and Safety
Translational research plays a vital role in bridging the gap between preclinical discoveries and clinical applications, ensuring that novel dexamethasone-based therapies are both effective and safe for patient use.
A significant focus of translational research has been on developing novel drug delivery systems to optimize the therapeutic effects of dexamethasone while minimizing adverse reactions. mdpi.com One such system is the encapsulation of this compound within autologous erythrocytes (EryDex). frontiersin.orgnih.govnih.gov This approach aims to provide a slow and sustained release of the drug, which could be particularly beneficial for chronic conditions requiring long-term treatment. frontiersin.orgnih.gov Clinical trials have evaluated the long-term safety and efficacy of this formulation in pediatric patients with ataxia telangiectasia. centerwatch.comnih.govnih.govcenterwatch.com While a phase three trial did not show a statistically significant effect on neurological symptoms in the primary analysis, the safety profile appeared favorable, with fewer side effects typically associated with chronic steroid use. frontiersin.orgnih.govnih.gov
Another innovative delivery system under investigation is a topical treatment called DSP-Visulex for noninfectious anterior uveitis. nih.govresearchgate.net A phase I/II clinical trial demonstrated that this novel treatment regimen was comparable in efficacy to standard daily prednisolone (B192156) acetate (B1210297) drops and was well-tolerated. nih.gov
Furthermore, the development of macromolecular prodrugs, such as polyethylene (B3416737) glycol (PEG)-based dexamethasone conjugates, is being explored for targeted therapy in diseases like focal segmental glomerulosclerosis. dtic.mil These approaches aim to deliver the drug specifically to the site of action, thereby enhancing efficacy and reducing systemic toxicity.
Below is a data table summarizing key research findings:
| Research Area | Focus | Key Findings |
| Novel Applications | Repurposing for non-small cell lung cancer | Gamma-irradiated dexamethasone inhibited cancer cell proliferation and induced apoptosis. plos.org |
| Ataxia Telangiectasia | Encapsulation in erythrocytes (EryDex) showed a favorable long-term safety profile. frontiersin.orgnih.govnih.gov | |
| Aquatic Toxicology | Environmental impact on zebrafish | Dexamethasone exposure led to developmental issues and oxidative stress. nih.govresearchgate.netnih.gov |
| Synthetic Analogs | Dexamethasone sodium-m-sulfobenzoate | Slower conversion to active dexamethasone resulted in a longer residence time compared to dexamethasone phosphate. nih.gov |
| Translational Research | Novel delivery for uveitis (DSP-Visulex) | Showed comparable efficacy to standard treatment with a good safety profile. nih.govresearchgate.net |
| Macromolecular prodrugs for kidney disease | PEG-dexamethasone conjugates are being developed for targeted kidney delivery. dtic.mil |
Understanding and Overcoming Glucocorticoid Resistance
Glucocorticoid resistance poses a significant challenge in the clinical use of dexamethasone, diminishing its therapeutic efficacy in a variety of inflammatory and neoplastic diseases. This phenomenon, where target cells or tissues become less responsive to glucocorticoids, is a complex issue with multiple underlying mechanisms. Research into understanding and overcoming this resistance is a critical and evolving area.
The mechanisms of glucocorticoid resistance are multifaceted and can occur at different levels of the glucocorticoid signaling pathway. A primary mechanism involves the glucocorticoid receptor (GR), encoded by the NR3C1 gene. nih.gov Alterations in GR number, structure, or function can lead to reduced drug sensitivity. For instance, decreased expression of GR is a known mechanism of resistance. nih.gov Alternative splicing or translation initiation of the NR3C1 transcript can produce different receptor isoforms with varying functional capabilities, some of which may contribute to a resistant phenotype. nih.gov
Beyond the receptor itself, interactions with other transcription factors can modulate GR expression and function. For example, the transcription factor c-Myb can enhance GR expression, while c-Ets can downregulate it. nih.gov The cellular microenvironment and the specific array of transcription factors present can therefore influence a cell's response to dexamethasone. nih.gov
Recent studies have highlighted the role of cellular metabolism and survival pathways in glucocorticoid resistance. In T-cell acute lymphoblastic leukemia (T-ALL), a disease where glucocorticoids are a cornerstone of therapy, resistance is a major clinical problem. nih.govacs.org Research has shown that in resistant T-ALL cells, dexamethasone can induce a metabolic shift from glycolysis towards fatty acid oxidation (FAO). mdpi.com This metabolic reprogramming, along with the induction of autophagy and mitophagy (the selective degradation of mitochondria by autophagy), appears to act as a pro-survival mechanism in resistant cells. mdpi.com Consequently, strategies aimed at inhibiting FAO or autophagy have been shown to increase the cytotoxic effects of dexamethasone and overcome resistance. mdpi.com
Several strategies are being explored to overcome glucocorticoid resistance:
Small Molecule Sensitizers: High-throughput screening of chemical libraries has identified small molecules that can reverse glucocorticoid resistance. One such compound, termed J9, was found to restore dexamethasone sensitivity in resistant T-ALL cell lines by upregulating the glucocorticoid receptor. nih.govacs.org
Targeting Signaling Pathways: Aberrant signaling pathways can contribute to resistance. For instance, activated MEK-ERK and AKT signaling can lead to the stabilization of the anti-apoptotic protein MCL1, promoting cell survival. plos.org Inhibitors of key molecules in these pathways, such as JAK1, MEK1/2, or PI3K/AKT/mTOR, have shown synergistic effects with glucocorticoids, suggesting a potential strategy to overcome resistance. plos.org
Modulating Apoptotic Pathways: The balance between pro-apoptotic and anti-apoptotic proteins is crucial for glucocorticoid-induced cell death. The pro-apoptotic protein BIM is a key target of glucocorticoids. plos.org Targeting anti-apoptotic proteins like BCL2 or MCL1 with specific inhibitors could be a way to shift the balance towards apoptosis and restore steroid sensitivity. plos.org
Table 1: Investigational Strategies to Overcome Glucocorticoid Resistance
| Strategy | Mechanism of Action | Key Molecular Targets | Reference |
|---|---|---|---|
| Small Molecule Sensitizers | Upregulation of glucocorticoid receptor expression. | Glucocorticoid Receptor (GR) | nih.govacs.org |
| Signaling Pathway Inhibition | Blocking pro-survival signals that counteract glucocorticoid effects. | JAK1, MEK1/2, PI3K/AKT/mTOR | plos.org |
| Apoptotic Pathway Modulation | Enhancing the cell's propensity for apoptosis. | BCL2, MCL1 | plos.org |
| Metabolic Reprogramming Inhibition | Preventing the metabolic adaptations that allow resistant cells to survive. | Fatty Acid Oxidation (FAO), Autophagy/Mitophagy pathways | mdpi.com |
Advanced Computational Modeling and Simulations in this compound Research
Advanced computational modeling and molecular dynamics (MD) simulations are becoming increasingly valuable tools in the study of this compound. These methods provide insights into the molecular interactions and dynamic processes that are often difficult to probe experimentally.
MD simulations have been employed to study the stability and interaction of this compound with other molecules. For example, simulations have validated the stability of hydrogels loaded with this compound, which are being developed for drug delivery applications. researcher.life Computational approaches are also used to investigate the interaction of this compound with proteins, such as bovine serum albumin (BSA). These studies can elucidate the binding mechanisms, including the forces involved (e.g., hydrophobic forces, van der Waals interactions, and hydrogen bonding) and the location of binding sites on the protein. researchgate.net Such information is crucial for understanding the pharmacokinetics and distribution of the drug in the body.
Furthermore, computational models are being used to predict the properties of dexamethasone and its phosphate prodrug. For instance, the octanol-water partition coefficient, a measure of a drug's lipophilicity, can be computationally estimated to guide formulation development. nih.gov
The application of computational methods extends to understanding the drug's interaction with cell membranes. MD simulations can model how dexamethasone and this compound insert into and alter the properties of lipid bilayers, providing a molecular-level view of how these drugs first interact with a cell. nih.gov These simulations have shown that both forms of the drug can penetrate and modify the mechanical properties of model membranes. nih.gov
In the context of drug design and discovery, computational techniques are essential. Theoretical calculations using density functional theory can be used to study the interaction of dexamethasone with novel materials, such as graphene, for potential sensor applications. researchgate.net
Multi-omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)
Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, are providing a more holistic understanding of the effects of this compound. By integrating data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), researchers can map the complex biological pathways affected by the drug.
Transcriptomics: Transcriptomic studies have been instrumental in elucidating the gene expression changes induced by dexamethasone. For example, research has examined the transcriptomic profile of cells treated with dexamethasone to understand its therapeutic effects in conditions like Ataxia Telangiectasia. tandfonline.com These studies have shown that dexamethasone can alter the expression of thousands of genes, including those involved in pathways that are dysregulated in the disease. tandfonline.com The upregulation of genes like FKBP5, a known glucocorticoid-responsive gene, is often used to confirm the drug's action in these studies. tandfonline.com
Proteomics: Proteomics allows for the identification of proteins that are differentially expressed or modified following drug treatment. A comparative proteomic study in veal calves identified serum paraoxonase/arylesterase 1 precursor (PON1) as a potential biomarker for dexamethasone treatment. nih.gov This protein, involved in lipid metabolism, was found to be significantly decreased in plasma after dexamethasone administration. nih.gov Such biomarkers could have applications in monitoring both therapeutic use and illicit administration of the drug.
Metabolomics: Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal the downstream effects of drug action. Studies in rats have used LC-MS/MS-based metabolomics to profile the side effects of dexamethasone. frontiersin.org These analyses have shown that dexamethasone significantly perturbs several metabolic pathways, including amino acid metabolism, pyrimidine (B1678525) metabolism, and nitrogen metabolism. frontiersin.org These metabolic disturbances are correlated with known side effects of the drug. frontiersin.org Chemical isotope labeling LC-MS has also been used to investigate the metabolomic effects of dexamethasone in different organs, providing a deeper understanding of its tissue-specific actions and potential toxicities. nih.gov
The integration of these -omics datasets is a powerful approach. For instance, reviewing the impact of dexamethasone on both the transcriptome and metabolome can help in understanding the host genetic factors that influence treatment outcomes. nih.gov
Personalized Medicine Approaches based on Pharmacogenomic Insights
The field of pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs, is paving the way for personalized medicine approaches involving this compound. The goal is to tailor treatment to individual patients to maximize efficacy and minimize adverse effects.
The clinical response to dexamethasone can vary significantly among individuals, and a part of this variability can be attributed to genetic factors. nih.gov Key areas of pharmacogenomic research for dexamethasone include the genes involved in its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
Pharmacokinetics: Dexamethasone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5. pharmgkb.org Genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes can alter their activity, leading to inter-individual differences in drug metabolism and clearance. pharmgkb.orgmdpi.com Individuals who are "poor metabolizers" may have higher drug concentrations and an increased risk of side effects, while "extensive metabolizers" might clear the drug more quickly, potentially reducing its efficacy at standard doses. Dexamethasone is also a substrate for the drug efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. pharmgkb.orgmdpi.com Polymorphisms in ABCB1 could therefore affect the distribution and elimination of the drug.
Pharmacodynamics: The primary target of dexamethasone is the glucocorticoid receptor (GR), encoded by the NR3C1 gene. pharmgkb.org Genetic variations in NR3C1 have been investigated for their role in dexamethasone treatment outcomes and susceptibility to diseases. pharmgkb.org Polymorphisms in this gene can affect the receptor's affinity for dexamethasone, its ability to translocate to the nucleus, or its interaction with DNA and other transcription factors, all of which can influence the cellular response to the drug. tandfonline.com
The development of personalized medicine for dexamethasone therapy involves identifying these influential genetic variations and using them as biomarkers to predict a patient's response. nih.gov This could lead to individualized dosing strategies or the selection of alternative therapies for patients predicted to be poor responders or at high risk for adverse events. jrespharm.com For example, in the context of treating COVID-19, considering the pharmacogenomic profile of a patient could help in selecting those who are most likely to benefit from dexamethasone treatment. nih.gov
The ultimate aim is to move beyond a "one-size-fits-all" approach to a more precise and effective use of dexamethasone, guided by the unique genetic profile of each patient. jrespharm.compharmaceutical-technology.com
Table 2: Genes with Pharmacogenomic Relevance to Dexamethasone
| Gene | Role | Potential Impact of Genetic Variation | Reference |
|---|---|---|---|
| CYP3A4 / CYP3A5 | Metabolism | Altered drug clearance, affecting efficacy and toxicity. | pharmgkb.org |
| ABCB1 (P-glycoprotein) | Drug Efflux | Changes in drug distribution and elimination. | pharmgkb.orgmdpi.com |
| NR3C1 (Glucocorticoid Receptor) | Drug Target | Modified cellular response to dexamethasone. | pharmgkb.orgtandfonline.com |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying DSP purity and content?
- Methodological Answer : USP monographs outline two primary methods:
- Spectrophotometry : Dissolve DSP in water and sulfuric acid, add phosphate reagents (A and B), and measure absorbance at 730 nm after 30 minutes. A standard phosphate solution is used for calibration, with calculations based on molecular weight ratios .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a chloroform-methanol-water mobile phase (180:15:1). Compare retention factor (Rf) values of test and standard solutions under UV light .
Q. How are HPLC protocols optimized for DSP impurity profiling?
- Methodological Answer : Utilize a C18 column with a mobile phase of potassium phosphate buffer (pH 9) and acetonitrile-methanol (50:50). Detect impurities at 242 nm, ensuring resolution ≥1.0 between DSP and impurities. System suitability requires ≤2.0% RSD for peak areas .
- Critical Parameters : Adjust pH to 7.4 during sample preparation to prevent degradation. Impurity I (a bisulfite adduct) is identified via HPLC-QTOF-MS and synthesized for reference .
Q. What are the key considerations in DSP synthesis and crystallization?
- Methodological Answer : Optimize solvent systems (e.g., methanol-acetone-water) to control crystal habit and solubility. Use laser monitoring to determine metastable zone widths and reaction kinetics. X-ray diffraction confirms monoclinic crystal structure (space group P21) .
- Scale-Up : A 60-ton/year process achieved ≥99.5% purity by coupling thermodynamic and kinetic models .
Advanced Research Questions
Q. How do self-association dynamics of DSP in aqueous solutions affect drug delivery?
- Methodological Answer : Ultrasonic relaxation spectroscopy (1–100 MHz) reveals concentration-dependent self-association via hydrophobic interactions. Thermodynamic constants (K = 1.2 × 10³ M⁻¹) and aggregation rates (1.5 × 10⁸ s⁻¹) are derived using Eyring’s theory. This impacts solubility and bioavailability in formulations .
- Implications : Aggregation may necessitate surfactant use in high-concentration injectables to prevent particle formation.
Q. What experimental design principles apply to in vivo studies of DSP efficacy?
- Methodological Answer : In otolaryngology models, use 12-animal cohorts with saline/common vehicle controls. Administer DSP (0.1–1%) at -2, 24, and 48 hours post-LPS challenge. Measure inflammatory markers (e.g., TNF-α) at 72 hours. Statistical power requires ≥80% to detect intergroup differences .
- Pitfalls : Inadequate washout periods or non-blinded dosing can confound results.
Q. How does DSP interact with formulation excipients, and how are these interactions mitigated?
- Methodological Answer : Sodium bisulfite (an antioxidant in DSP injections) forms adducts with DSP under heat, generating Impurity I. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways. Replace bisulfite with nitrogen purging to minimize adduct formation .
- Analytical Validation : Forced degradation studies (acid/alkali hydrolysis, oxidation) validate stability-indicating methods .
Q. What pharmacokinetic parameters define DSP’s short-acting profile compared to esters like dexamethasone acetate?
- Methodological Answer : DSP’s phosphate ester ensures rapid Tmax (0.5–2 hours IV/IM) but short t1/2 (3–4 hours). In contrast, lipophilic esters (e.g., acetate) exhibit prolonged release (t1/2 = 18–36 hours). Use LC-MS/MS to quantify DSP and dexamethasone in plasma, noting enzymatic conversion in vivo .
- Clinical Relevance : Short t1/2 necessitates frequent dosing in acute conditions (e.g., cerebral edema) .
Q. How are compounded DSP preparations validated for stability and sterility?
- Methodological Answer : Follow USP 〈797〉 guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
